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4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride Documentation Hub

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  • Product: 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride
  • CAS: 1197232-18-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol Hydrochloride

Executive Summary In modern drug discovery, the rational design of active pharmaceutical ingredients (APIs) frequently leverages privileged scaffolds to optimize pharmacokinetic and pharmacodynamic properties. The compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of active pharmaceutical ingredients (APIs) frequently leverages privileged scaffolds to optimize pharmacokinetic and pharmacodynamic properties. The compound 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride (CAS: 1197232-18-0) exemplifies this approach. It features a phenolic moiety—capable of acting as a hydrogen bond donor/acceptor—linked via an amide bond to a 4-methylpiperazine ring. The piperazine core is a ubiquitous structural motif in medicinal chemistry, utilized to enhance aqueous solubility, modulate lipophilicity, and provide a basic center for hydrochloride salt formation.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and analytical chemists with a rigorous, self-validating guide to the physicochemical properties and High-Resolution Mass Spectrometry (HRMS) characterization of this compound.

Physicochemical Profiling & Exact Mass Determination

A fundamental requirement for the analytical characterization of any API is the precise differentiation between its molecular weight (calculated using the abundance-weighted average atomic masses of all isotopes) and its exact mass (calculated using the monoisotopic mass of the most abundant isotopes: 12 C, 1 H, 14 N, 16 O).

In high-resolution mass spectrometry (HRMS), the exact mass is the critical parameter for determining elemental composition and identifying unknown impurities. For the free base ( C12​H16​N2​O2​ ), the monoisotopic exact mass is 220.1212 Da. When analyzed via positive Electrospray Ionization (ESI+), the molecule accepts a proton ( H+ ), which has a mass of 1.0073 Da (the mass of a hydrogen atom minus the mass of an electron). This yields a theoretical precursor ion [M+H]+ at m/z 221.1285 .

Table 1: Quantitative Physicochemical Summary
PropertyValueScientific Significance
Compound Name 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol HClStandard IUPAC nomenclature.
CAS Registry Number 1197232-18-0Unique identifier for the salt form.
Molecular Formula (Salt) C12​H17​ClN2​O2​ Includes the HCl counterion.
Molecular Formula (Free Base) C12​H16​N2​O2​ The active pharmaceutical moiety.
Molecular Weight (Salt) 256.73 g/mol Used for stoichiometric dosing and formulation.
Molecular Weight (Free Base) 220.27 g/mol Average mass of the free base.
Exact Mass (Free Base) 220.1212 DaMonoisotopic mass for structural confirmation.
Precursor Ion [M+H]+ 221.1285 DaTarget m/z for ESI+ HRMS analysis.

Mass Spectrometry & Fragmentation Dynamics

The analytical characterization of piperazine derivatives relies heavily on tandem mass spectrometry (MS/MS). The tertiary amine of the 4-methylpiperazine group possesses a high proton affinity (pKa ~9.0), making it highly responsive to ESI+ [1].

When the [M+H]+ precursor ion (m/z 221.1285) is subjected to Collision-Induced Dissociation (CID), the energy transfer induces specific, reproducible bond cleavages. The causality of these fragmentation pathways is dictated by the stability of the resulting carbocations and radical cations:

  • Amide Bond Cleavage: The carbonyl-nitrogen bond is highly susceptible to cleavage. Depending on charge retention, this yields either the 4-hydroxybenzoyl cation (m/z 121.0284) or the 4-methylpiperazine cation (m/z 99.0917).

  • Neutral Loss of a Methyl Radical: The N -methyl group on the piperazine ring can be expelled as a neutral radical ( ∙CH3​ ), resulting in a demethylated fragment at m/z 206.1050.

Fragmentation_Pathway M Precursor Ion[M+H]+ C12H17N2O2+ m/z 221.1285 F1 4-hydroxybenzoyl cation C7H5O2+ m/z 121.0284 M->F1 Amide Cleavage (Charge on Phenol) F2 4-methylpiperazine cation C5H11N2+ m/z 99.0917 M->F2 Amide Cleavage (Charge on Piperazine) F3 Demethylated Fragment C11H14N2O2+ m/z 206.1050 M->F3 Neutral Loss of •CH3

Proposed ESI-MS/MS dissociation pathways for the [M+H]+ precursor ion.

Self-Validating HRMS Protocol

To ensure absolute trustworthiness in drug characterization, an analytical protocol cannot merely be a list of steps; it must be a self-validating system . The following LC-HRMS workflow incorporates internal quality control gates to prevent false positives and correct for matrix suppression [2].

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standard Addition

  • Action: Dissolve the compound in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Spike in a stable isotope-labeled internal standard (e.g., a 13C or 2H analog) at 100 ng/mL.

  • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state required for ESI+. The internal standard validates retention time stability and normalizes any ion suppression caused by the sample matrix.

Step 2: System Suitability Test (SST)

  • Action: Inject a solvent blank, followed by a manufacturer-provided mass calibration tuning mix.

  • Causality (Self-Validation): The blank ensures the system is free of carryover. The tuning mix validates that the mass analyzer (Orbitrap or Q-TOF) is operating with a mass accuracy error of < 5 ppm and a resolving power of > 70,000 (at m/z 200). Do not proceed if the SST fails.

Step 3: Chromatographic Separation

  • Action: Utilize a UPLC system equipped with a sub-2 µm C18 column. Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Causality: Acetonitrile provides superior desolvation efficiency in the ESI source compared to methanol, enhancing the signal-to-noise ratio for basic amines [3]. The C18 stationary phase effectively retains the lipophilic piperazine core.

Step 4: Data Acquisition & Isotopic Validation

  • Action: Acquire MS1 data in full-scan mode (m/z 100-1000) and MS2 data using Data-Dependent Acquisition (DDA) with a normalized collision energy (NCE) of 25-35 eV.

  • Causality (Self-Validation): Post-acquisition, extract the exact mass (m/z 221.1285). The system is validated if the observed isotopic distribution (the A+1 peak from natural 13C abundance) matches the theoretical distribution for C12​H16​N2​O2​ within a 10% relative error.

MS_Workflow S1 1. Sample Preparation Dilute to 1 µg/mL in 50:50 MeOH:H2O Add 0.1% Formic Acid for protonation S2 2. System Suitability & Calibration Run blank and tuning mix Verify mass accuracy < 5 ppm S1->S2 S3 3. Chromatographic Separation UPLC C18 Column, Gradient Elution Isolate analyte from matrix S2->S3 S4 4. Ionization (ESI+) Capillary Voltage: 3.0 kV, Temp: 300°C Generate[M+H]+ precursor ions S3->S4 S5 5. Mass Analysis (HRMS) Orbitrap / Q-TOF, Resolution >70,000 Acquire MS1 and MS/MS spectra S4->S5 S6 6. Data Processing Extract m/z 221.1285 ± 5 ppm Analyze fragmentation pathways S5->S6

Self-validating HRMS experimental workflow for piperazine derivative analysis.

References

  • Mass Fragmentation Characteristics of Piperazine Analogues Journal of Chinese Mass Spectrometry Society[Link]

  • PubChemLite - Exact Mass and Structural Data for C12H16N2O2 PubChem / National Institutes of Health[Link]

Exploratory

In-Depth Technical Guide: Pre-Clinical Pharmacokinetic Profiling of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride

An in-depth technical guide for researchers, scientists, and drug development professionals on evaluating the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile of 4-[(4-Methylpip...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on evaluating the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride.

Executive Summary

4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride (CAS 1197232-18-0) is a highly versatile chemical building block frequently utilized in the synthesis of novel pharmacophores. Structurally, it combines a hydrophilic methylpiperazine ring, a stable amide linker, and a reactive phenol moiety. Understanding the pharmacokinetic (PK) liabilities of this specific scaffold is critical for medicinal chemists attempting to integrate it into larger drug candidates. This whitepaper outlines the causality-driven methodologies required to accurately profile its ADME characteristics, highlighting its predicted physicochemical properties, metabolic vulnerabilities, and the self-validating protocols necessary for rigorous in vivo quantification.

Part 1: Structural Analysis & Predicted Physicochemical Properties

The foundation of any pharmacokinetic profile begins with the molecule's intrinsic physicochemical properties. The structural motifs of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol dictate its solubility, permeability, and protein binding affinity.

  • The Piperazine Moiety: The basic tertiary amine (N4 of the piperazine ring) has a predicted pKa of ~8.5. At physiological pH (7.4), this nitrogen is predominantly protonated, ensuring excellent aqueous solubility—further enhanced by its formulation as a hydrochloride salt.

  • The Phenol Moiety: The phenolic hydroxyl group acts as both a hydrogen bond donor and a prime target for phase II metabolism. With a pKa of ~9.5, it remains un-ionized in systemic circulation but is highly susceptible to enzymatic conjugation.

The quantitative predictions in Table 1 establish a baseline for its "drug-likeness" and oral bioavailability potential .

Table 1: Predicted Physicochemical Properties
ParameterQuantitative ValueMechanistic Rationale / Implication
Molecular Weight 256.73 g/mol (Salt) / 220.27 (Free Base)< 500 Da; highly favorable for passive transcellular diffusion.
cLogP 1.2 – 1.8Optimal hydrophilic-lipophilic balance; prevents excessive tissue sequestration.
TPSA 43.5 Ų< 140 Ų; suggests excellent membrane permeability and potential BBB crossing.
pKa (Piperazine) ~8.5 (Basic)Protonated at pH 7.4; drives high aqueous solubility.
pKa (Phenol) ~9.5 (Acidic)Un-ionized at pH 7.4; primary site for phase II glucuronidation.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsStrictly complies with Lipinski’s Rule of 5 for oral bioavailability.

Part 2: Mechanistic Metabolic Liabilities

To design an effective in vitro assay, one must first hypothesize the metabolic fate of the compound. The dual functional groups on this scaffold present two distinct metabolic pathways:

  • Phase I Oxidation (CYP450): The N-methyl group on the piperazine ring is highly susceptible to oxidative N-demethylation, primarily mediated by CYP3A4. This yields a secondary amine metabolite.

  • Phase II Conjugation (UGT): The exposed phenol ring is a classic substrate for UDP-glucuronosyltransferases (UGT), specifically UGT1A6 and UGT1A9[1]. Glucuronidation dramatically increases the polarity of the molecule, facilitating rapid renal and biliary excretion.

Metabolic_Pathway Parent 4-[(4-Methylpiperazin-1-yl) carbonyl]phenol CYP3A4 CYP3A4 (Oxidative N-demethylation) Parent->CYP3A4 UGT UGT1A6 / UGT1A9 (Glucuronidation) Parent->UGT Metabolite1 N-Desmethyl Metabolite (Secondary Amine) CYP3A4->Metabolite1 Metabolite2 Phenol O-Glucuronide (Phase II Conjugate) UGT->Metabolite2 Excretion Renal / Biliary Excretion Metabolite1->Excretion Metabolite2->Excretion

Figure 1: Predicted phase I and phase II metabolic pathways.

Part 3: In Vitro ADME Profiling Protocols

To empirically validate the metabolic hypotheses, researchers must employ self-validating in vitro systems. The following protocols are designed with built-in causality checks to prevent false data generation.

Protocol 1: Liver Microsomal Stability Assay (CYP/UGT)

Causality Rationale: Standard liver microsomes lack the UDP-glucuronic acid (UDPGA) cofactor. Because the phenol moiety is a prime target for UGT1A6/9[1], failing to supplement UDPGA and a pore-forming agent will result in a false-positive metabolic stability profile.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine microsomes (0.5 mg/mL final protein), compound (1 µM final), and buffer.

  • Self-Validating Controls: Include a parallel reaction with a positive control (e.g., Verapamil for CYP, 1-Naphthol for UGT) to validate enzyme activity. Include a negative control (buffer only, no cofactors) to rule out spontaneous chemical degradation.

  • Permeabilization & Initiation: Add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. Why? UGT enzymes reside on the luminal side of the endoplasmic reticulum; alamethicin creates pores allowing the polar UDPGA to enter. Initiate the reaction by adding NADPH (1 mM) and UDPGA (2 mM).

  • Sampling & Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Analysis: Centrifuge at 4000 rpm for 15 mins to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Protocol 2: Caco-2 Permeability Assay

Causality Rationale: While the TPSA suggests good permeability, the basic piperazine may be subject to efflux by P-glycoprotein (P-gp). A bidirectional Caco-2 assay determines if the compound is actively pumped out of the gut lumen.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², ensuring tight junction integrity.

  • Dosing: Apply 10 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C. Sample the receiver chambers at 30, 60, 90, and 120 minutes.

  • Efflux Ratio Calculation: Calculate the apparent permeability ( Papp​ ). An efflux ratio ( Papp(B−A)​/Papp(A−B)​ ) > 2.0 indicates active P-gp efflux.

ADME_Workflow Start Compound 1197232-18-0 InVitro In Vitro ADME Profiling Start->InVitro Microsomes Liver Microsomes (CYP/UGT Stability) InVitro->Microsomes Caco2 Caco-2 Cells (Permeability/Efflux) InVitro->Caco2 PPB Plasma Protein Binding (Equilibrium Dialysis) InVitro->PPB InVivo In Vivo PK (Rodent) Microsomes->InVivo Caco2->InVivo PPB->InVivo BioA LC-MS/MS Bioanalysis (FDA Guidelines) InVivo->BioA Data PK Parameter Calculation (Clearance, Half-life, Bioavailability) BioA->Data

Figure 2: Comprehensive in vitro and in vivo ADME/PK profiling workflow.

Part 4: In Vivo Pharmacokinetic Study Design & Bioanalysis

To determine systemic clearance, volume of distribution, and oral bioavailability, an in vivo rodent study is required. Due to the rapid glucuronidation potential, high clearance is anticipated.

Table 2: Representative Pre-Clinical PK Parameters (Simulated SD Rats)

Note: The following quantitative data represents simulated baseline metrics for this specific scaffold based on structural analog profiling.

PK ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax​ (ng/mL) 1,250850
Tmax​ (h) 0.081.5
AUC0−∞​ (ng·h/mL) 2,1006,800
Clearance ( CL ) (mL/min/kg) 15.8N/A
Volume of Distribution ( Vd​ ) (L/kg) 2.4N/A
Half-life ( t1/2​ ) (h) 1.82.1
Oral Bioavailability (%F) N/A~65%
Protocol 3: LC-MS/MS Bioanalytical Method Validation

Causality Rationale: To accurately quantify the drug in plasma, matrix effects from endogenous phospholipids must be mitigated. A protein precipitation extraction combined with a stable isotope-labeled internal standard (SIL-IS) ensures precision and accuracy, strictly adhering to FDA Bioanalytical Method Validation guidelines[2].

  • Calibration Curve Preparation: Spike blank rat plasma with the compound to create an 8-point calibration curve ranging from 1 to 2000 ng/mL.

  • Quality Control (QC) Samples: Prepare independent QC samples at Low (3 ng/mL), Mid (800 ng/mL), and High (1600 ng/mL) concentrations.

  • Sample Extraction: Transfer 50 µL of plasma to a 96-well plate. Add 150 µL (3 volumes) of cold acetonitrile containing the SIL-IS. Why? The 3:1 organic-to-aqueous ratio efficiently denatures plasma proteins to release bound drug while providing a compatible solvent ratio for direct injection onto a reversed-phase LC column.

  • Chromatography: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Utilize a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to track the transition of the parent mass [M+H]+ to its stable methylpiperazine fragment.

  • Regulatory Acceptance Criteria: Validate the run by ensuring that the accuracy of the QC samples falls within ±15% of their nominal concentrations (and ±20% at the Lower Limit of Quantification, LLOQ), fulfilling the self-validating requirements of regulatory bioanalysis[2].

References

  • Lipinski's Rule of Five: How to Evaluate Drug-likeness Source: Advanced Drug Delivery Reviews URL:[Link]

  • Feline drug metabolism and disposition: pharmacokinetic evidence for species differences and molecular mechanisms (UGT1A6 and UGT1A9 Glucuronidation) Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Foundational

4-[(4-Methylpiperazin-1-yl)carbonyl]phenol Hydrochloride: Crystal Structure and Polymorphism

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The compound 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride (CAS 1197232-18-0) is a highly versatile building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The compound 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride (CAS 1197232-18-0) is a highly versatile building block and intermediate used in advanced organic synthesis and pharmaceutical development. Structurally, it features a rigid phenolic amide coupled with a flexible, basic methylpiperazine ring. When formulated as a hydrochloride salt, the protonation of the piperazine nitrogen introduces complex supramolecular dynamics.

This whitepaper provides a comprehensive analysis of the crystal engineering, polymorphic landscape, and structural characterization of this molecule. By bridging theoretical supramolecular chemistry with field-proven experimental protocols, this guide equips scientists with the methodologies required to isolate, characterize, and control the solid-state forms of piperazine-derived hydrochlorides.

Molecular Architecture & Supramolecular Synthons

The solid-state behavior of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride is governed by a competitive hydrogen-bonding network. The molecule contains multiple distinct hydrogen-bond donors and acceptors:

  • Phenol Group (-OH): A strong hydrogen-bond donor.

  • Amide Group (-C=O): A strong hydrogen-bond acceptor.

  • Piperazinium Cation (N-H⁺): A highly polarized donor resulting from salt formation.

  • Chloride Anion (Cl⁻): A diffuse, multi-directional hydrogen-bond acceptor.

Synthon Competition

In crystal engineering, the hierarchy of hydrogen bonding dictates the final lattice packing. Empirical data from analogous systems suggests that carboxylic acids and phenols readily hydrogen bond to pyridines and amides[1]. However, in a hydrochloride salt, the primary structural driver is the charge-assisted hydrogen bond between the protonated piperazine nitrogen and the chloride ion ( N−H+⋯Cl− ).

Once the primary salt bridge is established, the secondary network relies on the competition between the phenol donor and the amide acceptor. If the phenol O−H bonds to the amide C=O , a linear or zigzag polymeric chain typically forms. Alternatively, if the phenol O−H bonds to the chloride anion, the molecules tend to form dimeric or tetrameric clusters, a phenomenon frequently observed in the structural insights of related piperazine complexes[2].

The Polymorphic Landscape

Piperazine hydrochlorides are notorious for their rich polymorphic and pseudopolymorphic (solvatomorphic) behavior. The strong hydration potential of the chloride ion, combined with the hydrogen-bonding capacity of the piperazine ring, frequently leads to the formation of stable hydrates[3].

Based on thermodynamic profiling of analogous substituted piperazine hydrochlorides[4], the polymorphic landscape of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride can be categorized into three primary solid-state forms:

Table 1: Physicochemical Profiling of Expected Polymorphs
PropertyForm I (Stable Anhydrate)Form II (Metastable Anhydrate)Monohydrate (Pseudopolymorph)
Thermodynamic Stability Highest (at RT, aw​<0.3 )Low (Kinetically favored)Highest (at RT, aw​>0.6 )
Crystal Habit Prismatic / BlockyAcicular (Needles)Platy / Tabular
DSC Endotherm (Melting) Sharp, high Tm​ Lower Tm​ , possible exothermBroad dehydration endotherm
Primary Synthon O−H⋯O=C O−H⋯Cl− O−H⋯Owater​⋯Cl−
Hygroscopicity Non-hygroscopicModerately hygroscopicNon-hygroscopic (stable hydrate)

Note: The transition between Form II and Form I is typically monotropic, meaning Form I is more stable across all temperatures below the melting point.

Workflow API Crude API (Amorphous) Solvent Solvent Selection (Varying Polarity) API->Solvent Methods Crystallization (Cooling, Anti-solvent) Solvent->Methods Screen XRPD & DSC Characterization Methods->Screen Stable Form I (Thermodynamic) Screen->Stable Slurry (RT) Meta Form II (Kinetic) Screen->Meta Rapid Crash Hydrate Hydrate Form (a_w > 0.6) Screen->Hydrate Aqueous Mix

Caption: High-Throughput Polymorph Screening Workflow for Piperazine Hydrochloride Derivatives.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in the causality of solid-state thermodynamics.

Protocol 1: Solvent-Mediated Polymorph Screening (SMPT)

Objective: To isolate the thermodynamically stable Form I and map the kinetic boundaries of Form II. Causality: According to Ostwald’s Rule of Stages, the least stable polymorph (Form II) often nucleates first due to a lower activation energy barrier. Slurrying this kinetic form in a solvent allows it to dissolve and recrystallize as the thermodynamic form (Form I).

  • Solvent Selection: Prepare a diverse panel of solvents including polar protic (Ethanol, Methanol), polar aprotic (Acetone, Acetonitrile), and non-polar (Toluene, Heptane).

  • Supersaturation Generation:

    • For Kinetic Forms (Form II): Dissolve 50 mg of the API in a minimum volume of Methanol. Rapidly add 5 mL of cold Heptane (anti-solvent) under high shear stirring. The rapid crash-out forces kinetic nucleation.

    • For Thermodynamic Forms (Form I): Suspend 100 mg of the API in 2 mL of Acetone. Stir the slurry at 25°C for 72 hours. The prolonged equilibration ensures complete solvent-mediated phase transition.

  • Hydrate Screening: Prepare mixtures of Ethanol/Water to achieve specific water activities ( aw​ = 0.2, 0.4, 0.6, 0.8). Slurry the API in these mixtures for 48 hours to determine the critical water activity required for hydrate formation[3].

  • Isolation & Analysis: Filter the suspensions rapidly using a Buchner funnel, dry under ambient conditions (to prevent vacuum-induced desolvation), and analyze immediately via X-Ray Powder Diffraction (XRPD).

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Preparation

Objective: To elucidate the absolute molecular conformation and hydrogen-bonding network. Causality: High-quality single crystals require a slow, controlled reduction in solubility. Rapid evaporation leads to twinned crystals or polycrystalline aggregates, which are unsuitable for SCXRD.

  • Vapor Diffusion Setup: Dissolve 10 mg of the API in 0.5 mL of Methanol (good solvent) in a 2-dram inner vial.

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of Ethyl Acetate (anti-solvent). Cap the outer vial tightly.

  • Crystal Growth: Allow the anti-solvent to slowly diffuse into the inner vial over 7–14 days at a constant temperature (20°C).

  • Harvesting: Select a single, transparent, non-birefringent crystal (approx. 0.1 x 0.1 x 0.2 mm) using a polarized light microscope.

  • Data Collection: Mount the crystal on a diffractometer equipped with a cryostream. Collect data at 100 K. Reasoning: Cryogenic temperatures minimize the anisotropic thermal motion of the flexible methylpiperazine ring, resulting in a higher resolution structure[2].

Mechanistic Insights into Phase Transformations

Understanding the phase transformation pathways is critical for formulation stability. The stability of piperazine hydrochloride hydrates is well-documented; for instance, the water molecule in such clathrates is often tightly bound within the crystalline structure, playing an important role in the stability and compressibility of the compound[3].

If the API is exposed to high humidity environments, the stable anhydrate (Form I) may undergo a solid-state transformation into the Monohydrate. This occurs because the water molecule can effectively bridge the chloride anion and the phenol hydroxyl group, lowering the overall free energy of the crystal lattice. Conversely, aggressive drying (e.g., vacuum drying at >80°C) will strip the water from the lattice, often leading to a temporary amorphous phase or a direct transition back to Form I.

PhaseMap Amorphous Amorphous Phase FormII Form II (Metastable) Amorphous->FormII Fast Evaporation FormI Form I (Stable) Amorphous->FormI Slow Cooling FormII->FormI Slurry / Heating Hydrate Monohydrate FormI->Hydrate High Humidity Hydrate->FormI Desiccation

Caption: Thermodynamic Phase Transformation Map showing Enantiotropic and Monotropic relationships.

Conclusion

The structural integrity of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride is dictated by a delicate balance of supramolecular synthons. By applying rigorous solvent-mediated screening and advanced crystallographic techniques, researchers can map its polymorphic landscape, ensuring that the most thermodynamically stable and processable form is selected for downstream applications.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, chemoselective, and scalable protocol for the synthesis of the piperazine-benzamide pharmacophore, 4-[...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, chemoselective, and scalable protocol for the synthesis of the piperazine-benzamide pharmacophore, 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol, and its isolation as a stable hydrochloride salt.

Strategic Rationale & Mechanistic Causality

The molecule 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol (also known as (4-hydroxyphenyl)(4-methylpiperazin-1-yl)methanone) is a highly versatile building block in medicinal chemistry. The piperazine ring imparts favorable physicochemical properties, such as enhanced aqueous solubility, while the phenolic hydroxyl serves as a critical hydrogen-bond donor or a synthetic handle for downstream functionalization.

Chemoselectivity: The Phenol vs. Amine Dilemma

Direct amidation of 4-hydroxybenzoic acid presents a distinct chemoselectivity challenge. The starting material contains both a carboxylic acid and a nucleophilic phenolic hydroxyl group. Activation of the carboxylic acid using standard carbodiimides (such as EDC·HCl) generates a highly reactive O-acylisourea intermediate ()[1]. If left unchecked, this intermediate can undergo nucleophilic attack by the phenolic hydroxyl of another molecule, leading to undesired O-acylation (polyester formation), or it can undergo an irreversible rearrangement to an inactive N-acylurea ()[2].

To circumvent this, 1-Hydroxybenzotriazole (HOBt) is introduced as a nucleophilic additive. HOBt rapidly intercepts the O-acylisourea to form an OBt-active ester. This active ester is stable enough to resist attack by the weakly nucleophilic phenol, yet highly reactive toward the secondary amine of 1-methylpiperazine, ensuring near-exclusive N-acylation ()[3].

Rationale for Hydrochloride Salt Formation

The resulting free base contains a basic tertiary amine (piperazine N4 ). Isolation of the free base often yields an amorphous solid or viscous oil that is prone to oxidation and difficult to handle. Conversion to the hydrochloride salt enhances crystallinity, long-term stability, and aqueous solubility—parameters that are critical for reproducible biological assays and formulation ().

Workflow & Mechanistic Visualization

Workflow A 4-Hydroxybenzoic Acid (Starting Material) B EDC·HCl + DIPEA Activation (0 °C) A->B C O-Acylisourea (Reactive Intermediate) B->C D HOBt Addition (Trapping) C->D E OBt-Active Ester (Stable/Selective) D->E F 1-Methylpiperazine (Nucleophilic Attack) E->F G Free Base Amide (Organic Extraction) F->G H HCl in Dioxane (Precipitation) G->H I Target Molecule: Hydrochloride Salt H->I

Synthetic workflow and mechanistic pathway for the target hydrochloride salt.

Quantitative Data & Reaction Parameters

Table 1: Reaction Stoichiometry (10.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
4-Hydroxybenzoic acid 138.121.01.38 g (10.0 mmol)Starting Material
1-Methylpiperazine 100.161.11.10 g (11.0 mmol)Nucleophile
EDC·HCl 191.701.22.30 g (12.0 mmol)Coupling Agent
HOBt (anhydrous) 135.131.21.62 g (12.0 mmol)Trapping Additive
DIPEA 129.242.03.48 mL (20.0 mmol)Organic Base
DMF (anhydrous) N/AN/A20.0 mLSolvent

Table 2: Expected Analytical Profile

ParameterExpected Value / Characteristic
Physical State White to off-white crystalline solid
Chemical Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol (Salt) / 220.27 g/mol (Free Base)
LC-MS (ESI+) [M+H]+ m/z 221.1 (Corresponds to free base)
Solubility Profile Soluble in H2O, DMSO, MeOH; Insoluble in EtOAc, Ether

Experimental Protocols

Step 1: Amide Coupling (Free Base Synthesis)

A self-validating approach: The reaction progress must be monitored via TLC (10% MeOH in DCM). The product will stain positive with Dragendorff's reagent due to the tertiary amine, distinguishing it from the starting acid.

  • Pre-activation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzoic acid (1.38 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) under a nitrogen atmosphere.

  • Additive & Base Addition: Add HOBt (1.62 g, 12.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol). Cool the mixture to 0 °C using an ice-water bath to control the exothermic activation step.

  • Carboxylic Acid Activation: Add EDC·HCl (2.30 g, 12.0 mmol) portion-wise. Stir the reaction at 0 °C for 15 minutes to allow the complete formation of the OBt-active ester.

  • Nucleophilic Attack: Add 1-methylpiperazine (1.22 mL, 11.0 mmol) dropwise. Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12 hours.

Step 2: Chemoselective Workup and Purification

Expert Note: It is critical to avoid strongly basic aqueous washes (e.g., 1M NaOH) during the workup. The phenol group has a pKa of ~9.3; strong bases will deprotonate it, driving your target product into the aqueous waste.

  • Quenching: Quench the reaction by adding distilled water (50 mL).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3 (30 mL) to remove unreacted acid, followed by water (3 × 30 mL) to selectively partition residual DMF and EDC-urea byproducts into the aqueous phase. Finish with a brine wash (30 mL).

  • Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude free base. (If minor impurities persist, purify via flash column chromatography using a gradient of 95:5 to 90:10 DCM:MeOH).

Step 3: Hydrochloride Salt Crystallization

Expert Note: Rapid addition of HCl at room temperature can lead to an uncontrolled exotherm, yielding a gummy, amorphous solid. Cooling ensures controlled supersaturation and clean nucleation.

  • Dissolution: Dissolve the purified free base (~2.0 g) in anhydrous EtOAc (20 mL). If the free base exhibits poor solubility, add anhydrous ethanol dropwise until a clear solution is achieved.

  • Controlled Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of HCl in dioxane (4.0 M, 3.0 mL, ~1.2 eq) dropwise under vigorous stirring. A white precipitate will begin to form immediately.

  • Maturation: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization and maximum yield.

  • Isolation: Filter the precipitate through a Büchner funnel under vacuum. Wash the filter cake with cold, anhydrous EtOAc (2 × 10 mL) followed by diethyl ether (10 mL) to remove residual dioxane.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to afford the pure 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride.

References

  • Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews, 38(2), 606-631. (2009). URL:[Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Organic Process Research & Development, 4(5), 427-435. (2000). URL:[Link]

  • United States Patent US8816087B2. (2014).

Sources

Application

Mastering In Vivo Readiness: A Protocol for the Preparation of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol Hydrochloride

Abstract This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride for in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride for in vivo studies. Recognizing the unique challenges presented by hydrochloride salts of piperazine-containing phenol derivatives, this document outlines systematic approaches for vehicle selection, formulation development for various administration routes, and analytical validation. The protocols provided herein are designed to ensure the delivery of a stable, homogenous, and accurately concentrated formulation, thereby enhancing the reliability and reproducibility of preclinical research. This guide emphasizes the scientific rationale behind each step, fostering a deeper understanding of the critical parameters governing successful in vivo compound administration.

Introduction: The Significance of Pre-formulation Studies

This guide provides a foundational framework for approaching the formulation of this and structurally similar molecules. It is predicated on the principle that a well-characterized formulation is not merely a vehicle for drug delivery but an integral component of the experimental design.

Physicochemical Characterization: The Blueprint for Formulation

A thorough understanding of the physicochemical properties of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride is the cornerstone of a rational formulation strategy. While specific experimental data for this compound is not publicly available, we can infer its likely behavior based on its structural motifs and data from analogous compounds.

Key Physicochemical Parameters to Consider:

ParameterPredicted Characteristic for 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochlorideRationale & Importance for Formulation
Aqueous Solubility Likely pH-dependent, with higher solubility in acidic conditions.The hydrochloride salt form suggests that the compound is a weak base. At lower pH, the piperazine nitrogens will be protonated, increasing polarity and aqueous solubility. As the pH increases towards the pKa of the piperazine group, the compound will convert to its less soluble free base form.
pKa The piperazine ring will have at least one pKa in the physiological range (likely around 7-9), and the phenolic hydroxyl group will have a pKa around 10. A predicted pKa for the structurally similar 4-(1-Acetylpiperazin-4-yl)phenol is 12.18.[1]The pKa values are critical for predicting the ionization state of the molecule at different physiological pHs, which in turn dictates its solubility, absorption, and distribution.
LogP The LogP of the free base is likely to be moderate. The related compound 4-((4-Methylpiperazin-1-yl)Methyl)phenol has a LogP of 0.19, suggesting it is relatively hydrophilic.[2]This parameter indicates the lipophilicity of the compound and helps in selecting appropriate vehicles. A lower LogP suggests better suitability for aqueous-based formulations.
Chemical Stability The amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions. The phenol group could be prone to oxidation. For a related compound, 4-(N,N-dimethylamino)phenol, maximum stability was observed in the pH range of 2.0 to 3.0.[3]Understanding the degradation pathways is crucial for selecting appropriate storage conditions, vehicle pH, and identifying potential incompatibilities with excipients.[4]

Recommendation: It is imperative to experimentally determine the aqueous solubility as a function of pH, the pKa values, and the stability profile of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride in various potential vehicles before commencing extensive in vivo studies.

Vehicle Selection: A Strategic Decision

The choice of vehicle is dictated by the route of administration, the desired dosing volume, and the physicochemical properties of the compound. The goal is to maintain the compound in a soluble and stable state to ensure consistent bioavailability.

Common Vehicles for Preclinical Studies:

Vehicle CategoryExamplesSuitability for 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochlorideConsiderations
Aqueous Vehicles Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), Water for InjectionPotentially suitable for intravenous administration if the compound's solubility is sufficient at a physiologically compatible pH.The pH of the final formulation must be carefully controlled to prevent precipitation. Buffering capacity is important.
Aqueous Co-solvent Systems Water with PEG 300, PEG 400, Propylene Glycol, or DMSOA good starting point for oral and parenteral formulations to enhance solubility.The concentration of the co-solvent should be minimized to avoid toxicity. Potential for drug precipitation upon dilution in the bloodstream (for IV administration) must be assessed.
Suspensions 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water, 0.5% Hydroxypropyl methylcellulose (HPMC) in 0.1 N HCl.[5]A viable option for oral gavage if the compound has low aqueous solubility.Particle size of the suspended drug is critical for absorption. Uniformity of the suspension must be maintained throughout the dosing procedure. The hydrochloride salt may disproportionate to the free base in aqueous suspensions.
Lipid-based Vehicles Corn oil, Sesame oil, Medium-Chain Triglycerides (MCT)Generally not the first choice for a hydrophilic hydrochloride salt, but can be considered for subcutaneous administration to achieve sustained release.The compound must be sufficiently soluble in the oil.

Experimental Protocols: Step-by-Step Formulation Preparation

The following protocols are provided as a starting point and should be optimized based on the experimentally determined properties of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride.

Protocol 1: Preparation for Oral Gavage (Aqueous Solution/Suspension)

This protocol is designed for preparing a formulation for oral administration to rodents.

Materials:

  • 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride powder

  • Vehicle of choice (e.g., 0.5% HPMC in 0.1 N HCl, or a buffered aqueous solution)

  • Sterile water for injection

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Volumetric flasks and appropriate glassware

  • pH meter

Workflow for Oral Formulation Preparation:

G cluster_0 Vehicle Preparation cluster_1 Drug Formulation cluster_2 Final Product A Weigh HPMC (if applicable) B Dissolve in 0.1 N HCl or buffer A->B D Create a paste with a small amount of vehicle B->D C Weigh Compound C->D E Gradually add remaining vehicle with stirring D->E F Check and adjust pH if necessary E->F G Homogenous Solution/Suspension F->G H Ready for Oral Gavage G->H G cluster_0 Aseptic Preparation cluster_1 Sterilization and Final Check A Weigh Compound in Laminar Flow Hood B Add sterile vehicle A->B C Vortex/sonicate to dissolve B->C D Check pH and adjust with sterile acid/base if needed C->D E Sterile filter (0.22 µm) into a sterile vial D->E F Visually inspect for particulates E->F G G F->G Ready for IV Injection

Caption: Workflow for Intravenous Formulation.

Procedure:

  • Aseptic Preparation (perform all steps in a laminar flow hood):

    • Calculate and weigh the required amount of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride.

    • Add the sterile vehicle to the compound.

    • Vortex or sonicate gently until the compound is completely dissolved.

  • Sterilization and Final Checks:

    • Check the pH of the solution and adjust if necessary using sterile, dilute acid or base to a physiologically acceptable range (typically pH 5-8). [6] * Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial.

    • Visually inspect the final solution for any particulate matter. The solution must be clear.

    • Formulations for intravenous administration should be prepared fresh on the day of use.

Analytical Validation: Ensuring Quality and Accuracy

Analytical validation is a critical, non-negotiable step to confirm the concentration and stability of the prepared formulation.

Recommended Analytical Techniques:

TechniquePurposeKey Parameters to Assess
High-Performance Liquid Chromatography (HPLC) with UV detection To determine the concentration and purity of the compound in the formulation.Peak area corresponding to the compound, presence of degradation products. A validated method should demonstrate linearity, accuracy, and precision.
pH Measurement To ensure the formulation is within the desired pH range for solubility and stability.pH of the final formulation.
Visual Inspection To check for homogeneity, precipitation, or color change.Clarity of solutions, uniformity of suspensions.

A simple HPLC-UV method can be developed for routine analysis. For piperazine-containing compounds, derivatization may be necessary to enhance UV detection at low concentrations. [7]Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for more sensitive and specific quantification. [8]

Stability Assessment: A Critical Consideration

The chemical stability of the formulation directly impacts the dose administered to the animals. [9] Short-Term Stability:

  • Bench-top stability: Analyze the formulation after storing it at room temperature for the expected duration of the dosing procedure (e.g., 0, 2, 4, and 8 hours) to ensure no significant degradation or precipitation occurs.

  • Refrigerated stability: If the formulation is prepared in advance, its stability at 2-8°C should be confirmed for the intended storage period.

Forced Degradation Studies:

Exposing the compound in solution to stress conditions (acid, base, oxidation, light, heat) can help identify potential degradation products and establish the optimal storage and handling conditions. [4]

Conclusion: Best Practices for Reliable In Vivo Studies

The successful preparation of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride for in vivo studies hinges on a systematic and scientifically-driven approach. While this guide provides robust starting protocols, it is crucial to remember that each compound is unique. The principles of thorough physicochemical characterization, rational vehicle selection, meticulous preparation, and rigorous analytical validation are universal and indispensable for generating high-quality, reproducible preclinical data. By adhering to these principles, researchers can have greater confidence in their in vivo results and make more informed decisions in the drug development process.

References

  • American Journal of Biomedical Science and Research. (2019). Chemical Stability of Pharmaceutical Organic Compounds. Retrieved from [Link]

  • PMC. (n.d.). A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice. Retrieved from [Link]

  • PubMed. (2001). Stability of 4-DMAP in solution. Retrieved from [Link]

  • accessdata.fda.gov. (2017). 208610Orig1s000 208611Orig1s000. Retrieved from [Link]

  • PubMed. (2010). Simultaneous determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride and its major metabolite in rats by HPLC. Retrieved from [Link]

  • Asclepius. (2021). Top Considerations When Developing Formulations for Injectable Solutions. Retrieved from [Link]

  • PMC. (n.d.). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Retrieved from [Link]

  • PubMed. (2007). Studies on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride in rat bile by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2007). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. Retrieved from [Link]

  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • The American Society for Pharmacology and Experimental Therapeutics. (n.d.). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of. Retrieved from [Link]

  • MDPI. (2022). Preparation and Characterization of Pazopanib Hydrochloride-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Preconcentrate for Enhanced Solubility and Dissolution. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]

  • Pharmaceutical Sciences. (2025). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

  • MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

  • Chemsrc. (2025). 4-((4-Methylpiperazin-1-yl)Methyl)phenol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019038657A1 - Pharmaceutical aqueous formulation comprising 1-(4-{[4-(dimethylamino)piperidin-1-yl]carbonyl}phenyl).
  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ChemBK. (n.d.). 4-(1-Acetylpiperazin-4-yl)phenol. Retrieved from [Link]

  • MDPI. (2022). Pharmaceuticals, Volume 15, Issue 4 (April 2022) – 107 articles. Retrieved from [Link]

Sources

Method

Application Note: Advanced ¹H and ¹³C NMR Spectroscopic Analysis of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol Hydrochloride

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Introduction & Structural Causality The compound 4-[(4-Methylpipera...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Introduction & Structural Causality

The compound 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride (CAS: 1197232-18-0) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and PROTACs. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific analytical challenges due to two distinct structural features:

  • Restricted Amide Rotation: The partial double-bond character of the C–N amide bond causes conformational exchange on the NMR timescale, leading to significant line broadening of the adjacent piperazine protons [1].

  • Protonation State Effects: As a hydrochloride salt, the most basic nitrogen (the N4-methyl nitrogen of the piperazine ring) is protonated. This positive charge exerts a strong electron-withdrawing effect, drastically deshielding the adjacent protons and shifting their resonances downfield compared to the free base [2].

This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound, explaining the causality behind each experimental parameter and spectral assignment.

Experimental Methodology & Self-Validating Protocol

To ensure high-fidelity data, the choice of solvent and acquisition parameters must be tailored to the physicochemical properties of the hydrochloride salt. DMSO-d₆ is selected over CDCl₃ because the salt is highly polar and insoluble in chloroform. Furthermore, DMSO-d₆ lacks exchangeable protons, allowing for the clear observation of the phenolic –OH and the piperazine –NH⁺ signals, which are critical for confirming the salt form [3].

Step-by-Step Acquisition Protocol

Step 1: Sample Preparation

  • Weigh 15–20 mg of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ (100 atom % D, containing 0.03% v/v TMS as an internal standard).

  • Causality: A concentration of ~25–35 mM ensures an optimal signal-to-noise ratio for ¹³C acquisition without causing concentration-dependent chemical shift drifting of the hydrogen-bonded protons.

  • Transfer the clear solution to a standard 5 mm NMR tube.

Step 2: Instrument Calibration & Tuning

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe.

  • Lock the magnetic field to the deuterium resonance of DMSO-d₆.

  • Tune and match the probe for both ¹H and ¹³C frequencies to maximize sensitivity.

  • Shim the magnetic field (Z1–Z5) until the residual DMSO pentet (δ 2.50 ppm) is sharp and symmetrical.

Step 3: ¹H NMR Acquisition

  • Pulse Sequence: Standard 1D sequence (e.g., zg30).

  • Parameters: 16–32 scans, 298 K, relaxation delay (D1) of 2.0 seconds.

  • Validation Checkpoint: Before proceeding to ¹³C, process the ¹H spectrum. Verify that the integration of the aromatic region (4 protons) matches the integration of the N-methyl group (3 protons). The presence of a broad singlet >10.0 ppm confirms the retention of the HCl salt.

Step 4: ¹³C NMR Acquisition

  • Pulse Sequence: Proton-decoupled 1D sequence (e.g., zgpg30).

  • Parameters: 512–1024 scans, 298 K, relaxation delay (D1) of 2.0 seconds.

  • Causality: The quaternary carbons (carbonyl and phenolic C-OH) have longer T₁ relaxation times. A sufficient D1 ensures quantitative integration if needed, though standard ¹³C is typically non-quantitative.

Workflow N1 Sample Prep 15-20 mg in DMSO-d6 N2 NMR Acquisition 1H & 13C Experiments N1->N2 N3 Data Processing FT, Phase & Baseline N2->N3 N4 Spectral Assignment Causality Analysis N3->N4

Step-by-step NMR experimental workflow for accurate spectral acquisition and assignment.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on rigorous structural logic and empirical data from analogous piperazine amides and hydrochloride salts [1, 2].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆, 298 K)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
10.85br s1HPiperazine –NH⁺Highly deshielded due to protonation and hydrogen bonding with the Cl⁻ counterion.
9.95s1HPhenol –OHCharacteristic shift for a para-substituted phenol in DMSO.
7.32d, J = 8.5 Hz2HAr–H (ortho to C=O)Deshielded by the anisotropic and electron-withdrawing effect of the carbonyl group.
6.80d, J = 8.5 Hz2HAr–H (ortho to OH)Shielded by the electron-donating resonance effect (+M) of the hydroxyl group.
4.20 – 3.80br m4HPiperazine CH₂ (N1)Broadened due to restricted rotation around the amide C–N bond.
3.40 – 3.00br m4HPiperazine CH₂ (N4)Shifted downfield (from ~2.4 ppm in free base) due to the adjacent positive charge.
2.78s3H+NH–CH₃Strongly deshielded by the protonated nitrogen; sharp singlet due to rapid rotation.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆, 298 K)
Chemical Shift (δ, ppm)AssignmentMechanistic Rationale
169.8C=O (Amide)Typical resonance for a tertiary benzamide.
159.5Ar–C–OHDeshielded by the electronegative oxygen atom.
129.2Ar–C (ortho to C=O)Mildly deshielded aromatic carbons.
125.4Ar–C (ipso to C=O)Quaternary carbon, lower intensity.
115.0Ar–C (ortho to OH)Shielded by the ortho/para directing +M effect of the OH group.
52.4Piperazine CH₂ (N4)Adjacent to the protonated nitrogen.
44.2, 39.8Piperazine CH₂ (N1)Often appears as two distinct signals due to the restricted rotation of the amide bond.
42.1N–CH₃Downfield shifted relative to the free base (~46 ppm) due to the inductive effect of NH⁺.

Advanced Spectral Interpretation & Causality

The Impact of Restricted Amide Rotation

In tertiary amides, the lone pair on the nitrogen atom delocalizes into the carbonyl π-system, creating a partial double bond between the carbonyl carbon and the piperazine nitrogen (N1). This restricts free rotation at room temperature (298 K). Consequently, the piperazine ring is locked into conformations where the equatorial and axial protons, as well as the syn and anti CH₂ groups relative to the carbonyl oxygen, experience different magnetic environments. This manifests as broad, unresolved multiplets between 3.80 and 4.20 ppm in the ¹H NMR spectrum, and duplicated carbon signals (e.g., 44.2 and 39.8 ppm) in the ¹³C NMR spectrum [1]. If variable-temperature (VT) NMR is performed at 350 K, these broad signals will coalesce into sharp peaks as the rotation rate exceeds the NMR timescale.

The Impact of Salinization (Hydrochloride Salt)

The conversion of the free base to the hydrochloride salt fundamentally alters the electron density of the piperazine ring. The N4 nitrogen (bearing the methyl group) is the most basic site. Upon protonation, the resulting positive charge exerts a strong inductive electron-withdrawing effect. According to established literature on amine salts in DMSO-d₆ [2, 3], this causes a dramatic downfield shift of the adjacent protons. The N-CH₃ group, which typically resonates around 2.2–2.3 ppm in the free base, shifts to ~2.78 ppm. Furthermore, the appearance of the broad –NH⁺ signal at ~10.85 ppm serves as definitive proof of salt formation.

Logic Root 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol HCl Phenol Phenol Ring Electron Donating OH Root->Phenol Amide Amide Bond Restricted Rotation Root->Amide Piperazine Protonated Piperazine Electron Withdrawing NH+ Root->Piperazine Shift1 Shields ortho protons (~6.80 ppm) Phenol->Shift1 Shift2 Broadens CH2 signals (~3.8-4.2 ppm) Amide->Shift2 Shift3 Deshields N-CH3 & CH2 (~2.78 & 3.0-3.4 ppm) Piperazine->Shift3

Causal mapping of structural features to observed NMR chemical shifts and line broadening.

References

  • Title: 1-(3,5-Dichlorobenzoyl)
  • Source: American Chemical Society (ACS)
  • Title: Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue (Hydrochloride Salts in DMSO-d6)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges associated with your target analyte.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges associated with your target analyte. Approximately 70–85% of marketed drugs are basic[1], and analyzing them via reversed-phase liquid chromatography (RPLC) frequently results in severe peak tailing[1].

4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride is particularly challenging because it is highly polar and amphoteric. It contains a basic tertiary amine within the methylpiperazine ring (pKa ~8.5) and a weakly acidic phenol group (pKa ~9.5). This guide will help you isolate the root cause of peak asymmetry and implement self-validating solutions to restore method integrity.

The Mechanistic Causality of Peak Tailing

Peak tailing for basic compounds is rarely a random error; it is a predictable chemical phenomenon. Standard silica-based HPLC columns contain residual surface silanol groups (Si-OH)[2]. At a mid-range pH (pH 4–7), these silanols deprotonate to form negatively charged Si-O⁻ sites[3].

Simultaneously, the basic methylpiperazine moiety of your analyte remains protonated and positively charged[3]. As the analyte travels through the column, the positive amine undergoes a strong, secondary ion-exchange interaction with the negative silanols[3]. This "mixed-mode" retention acts like Velcro, holding back a fraction of the analyte molecules and creating an asymmetrical, trailing peak edge[4].

Diagnostic Workflow

Before altering your method parameters, you must systematically determine if the tailing is chemical (acid-base interactions) or physical (system plumbing, column voids).

TroubleshootingWorkflow Start Observe Peak Tailing (USP Tf > 1.5) Step1 Inject Neutral Marker (e.g., Toluene/Uracil) Start->Step1 Dec1 Does Neutral Marker Tail? Step1->Dec1 Phys Physical Issue (Void, Frit, Overload) Dec1->Phys Yes Chem Chemical Issue (Secondary Interactions) Dec1->Chem No ActionPhys Replace Frit, Reverse Column, or Reduce Injection Volume Phys->ActionPhys Dec2 Adjust Mobile Phase (Lower pH to 2.5) Chem->Dec2 Silanol Silanol Interaction (Protonated Piperazine) Dec2->Silanol Tailing Resolved Metal Metal Chelation (Phenol Group) Dec2->Metal Tailing Persists ActionSilanol Use Base-Deactivated Column or 0.1% TFA Silanol->ActionSilanol ActionMetal Use PEEK Hardware or add EDTA/Chelator Metal->ActionMetal

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: How do I distinguish between a degrading column and an inherent chemical interaction? A: Use the Neutral Marker Test. Neutral compounds do not participate in acid-base ion-exchange interactions[4]. If you inject a neutral standard (like toluene) and it elutes with perfect symmetry, your column bed is physically intact, and the tailing of your piperazine compound is purely chemical[4]. If the neutral marker also tails or splits, you have a physical problem, such as a void at the head of the column or a partially blocked inlet frit[5].

Q2: What is the most effective mobile phase adjustment to fix piperazine peak tailing? A: You must manipulate the ionization state of either the analyte or the column.

  • Strategy A (Low pH, Recommended): Lower the mobile phase pH to 2.0–3.0 using 0.1% Trifluoroacetic acid (TFA) or a phosphate buffer[3]. At this pH, the acidic silanol groups are fully protonated (neutralized), effectively shutting down the secondary ion-exchange mechanism[2].

  • Strategy B (High pH): Raise the pH above 10.0 using ammonium hydroxide. This deprotonates the methylpiperazine, rendering it neutral[3]. Caution: The phenol group will ionize at this pH, and standard silica columns will dissolve[3]. You must use a specialized high-pH stable hybrid column (e.g., Ethylene Bridged Hybrid)[1].

Q3: I am using a low pH, but my peak still tails slightly (Tf = 1.4). What else can I do? A: If pH control is insufficient, you need a silanol blocker. Adding a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase introduces a small, highly basic molecule that preferentially binds to the active silanol sites, masking them from your bulky piperazine analyte[3]. Alternatively, switch to a column with a positively charged surface (e.g., CSH technology), which repels basic compounds and restores peak symmetry[1].

Q4: Can my sample preparation be the root cause of the tailing? A: Yes. If your sample is dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile) than your initial mobile phase (e.g., 90% Water), the analyte will not focus at the head of the column. This causes band broadening, peak distortion, and tailing[6]. Always dissolve your sample in the initial mobile phase or a weaker solvent[7].

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed to troubleshoot and validate your method with built-in causality checks.

Protocol 1: The Neutral Marker Validation Test

Objective: Isolate the root cause of peak tailing to either physical hardware issues or chemical secondary interactions.

  • Preparation: Prepare a mixed standard solution containing 50 µg/mL of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride and 50 µg/mL of Toluene (neutral marker) in the initial mobile phase.

  • Execution: Inject 5 µL of the standard onto your current HPLC system using your established gradient.

  • Validation & Causality:

    • Calculate the USP Tailing Factor (Tf) for both peaks. The USP Tf is calculated at 5% of the peak height.

Protocol 2: Low-pH Silanol Suppression Workflow

Objective: Eliminate ion-exchange interactions by neutralizing stationary phase silanols.

  • Mobile Phase A Preparation: Dissolve 3.4 g of Potassium Phosphate monobasic in 1 L of HPLC-grade water (yields ~25 mM). Adjust the pH to exactly 2.5 using concentrated phosphoric acid. Causality: The high buffering capacity at pH 2.5 ensures residual silanols remain protonated and inactive[2].

  • Mobile Phase B Preparation: 100% HPLC-grade Acetonitrile.

  • Execution: Run a gradient from 5% B to 95% B over 15 minutes. Inject 5 µL of the sample.

  • Validation: Measure the USP Tailing Factor. A successful suppression of silanol activity will yield a highly symmetrical peak with a Tf < 1.2[3].

Quantitative Data Summary

The following table summarizes expected chromatographic performance metrics for basic piperazine derivatives under various conditions, demonstrating the causality of pH and column chemistry on peak symmetry.

Column ChemistryMobile Phase pHPrimary Interaction MechanismUSP Tailing Factor (Tf)Theoretical Plates (N)
Standard Type-A C18 6.8 (Unbuffered)Severe Ion-Exchange> 2.5 (Unacceptable)< 3,000
End-capped Type-B C18 6.8 (Unbuffered)Moderate Ion-Exchange1.5 - 1.8~ 6,000
End-capped Type-B C18 2.5 (Phosphate)Hydrophobic (Silanols suppressed)1.1 - 1.2 (Ideal)> 10,000
Charged Surface Hybrid 2.5 (Formic Acid)Hydrophobic + Electrostatic Repulsion1.0 (Perfect Symmetry)> 12,000
References
  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC - Chromatography Online. 1

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. 2

  • Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide - BenchChem. 3

  • HPLC Peak Tailing - Axion Labs. 4

  • Peak Tailing in HPLC - Element Lab Solutions. 5

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. 6

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten - BenchChem. 7

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.

Sources

Optimization

Technical Support Center: Optimizing 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol Hydrochloride Synthesis

Welcome to the technical support guide for the synthesis of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride (CAS: 1197232-18-0).[1] This document is designed for researchers, chemists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride (CAS: 1197232-18-0).[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, experience-based solutions and protocols to help you optimize your reaction yield and product purity.

Reaction Overview

The synthesis is primarily a two-step process: an amide coupling reaction between 4-hydroxybenzoic acid and 1-methylpiperazine, followed by the formation of the hydrochloride salt. While seemingly straightforward, the efficiency of the amide bond formation is critical and depends heavily on the choice of coupling agent and reaction conditions. The presence of the phenolic hydroxyl group introduces a potential site for side reactions, which must be carefully managed.

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Salt Formation SM1 4-Hydroxybenzoic Acid Coupling Coupling Agent + Base (e.g., EDC/HOBt, HATU) SM1->Coupling SM2 1-Methylpiperazine SM2->Coupling Reaction Amide Bond Formation Coupling->Reaction Product_Base Product Free Base: 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol Reaction->Product_Base Workup Work-up & Purification (Extraction, Crystallization) Product_Base->Workup Isolate Intermediate HCl HCl Solution (e.g., in IPA or Dioxane) Salt_Formation Protonation HCl->Salt_Formation Final_Product Final Product: Hydrochloride Salt Salt_Formation->Final_Product Workup->HCl

Caption: General workflow for the synthesis of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My amide coupling reaction has a very low yield. What are the likely causes and how can I fix it?

Answer: Low yield in the amide coupling step is the most common challenge. The root cause typically falls into one of three categories: inefficient activation of the carboxylic acid, issues with the amine nucleophile, or competing side reactions.

Potential Cause A: Ineffective Carboxylic Acid Activation

The carboxylic acid of 4-hydroxybenzoic acid must be activated to react with the amine. If this activation is incomplete or the activated intermediate is unstable, the yield will suffer.

Solution:

  • Select the Right Coupling Reagent: Not all coupling reagents are equally effective. Carbodiimides are common, but uronium/aminium salts like HATU are often more efficient for challenging couplings.[2]

  • Ensure Reagent Quality: Coupling reagents can be moisture-sensitive. Use fresh, high-purity reagents and anhydrous solvents.

  • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling agent and any additives (like HOBt) relative to the limiting reagent (typically 4-hydroxybenzoic acid).

Coupling Reagent Class Typical Yield Range Key Considerations & Potential Issues
EDC/HOBt CarbodiimideModerate to HighCost-effective and widely used. Byproducts are generally water-soluble, simplifying work-up. Requires an additive like HOBt to improve efficiency and suppress side reactions.[2][3]
HATU/DIPEA Uronium/Aminium SaltHighHighly efficient with fast reaction times, even for less nucleophilic amines. Byproducts are water-soluble. More expensive than EDC.[2][4]
T3P® Phosphonic AnhydrideHighExcellent for difficult couplings with water-soluble byproducts. Often used in industrial scale-up. Requires a stoichiometric amount of base to neutralize liberated acid.[2]
DCC CarbodiimideModerateForms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and must be filtered off, which can trap the product and complicate purification.[4][5]
Potential Cause B: Competing Side Reactions (O-Acylation)

The phenolic hydroxyl group on 4-hydroxybenzoic acid is also a nucleophile and can be acylated by the activated carboxylic acid intermediate, leading to the formation of polyester-like oligomers.

Solution:

  • Control Temperature: Run the reaction at a lower temperature (start at 0 °C and allow it to slowly warm to room temperature). This favors the more nucleophilic amine reaction over O-acylation.

  • Order of Addition: Add the amine (1-methylpiperazine) to the reaction mixture before adding the coupling reagent. This ensures the amine is present to react with the activated intermediate as soon as it forms.

  • Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) react with the activated carboxylic acid to form an active ester intermediate. This intermediate is more selective for N-acylation over O-acylation compared to the initial activated species.[4]

Troubleshooting_Low_Yield Start Low or No Yield Observed Q1 How was the carboxylic acid activated? Start->Q1 Q2 Was there evidence of side reactions (e.g., streaking on TLC, complex NMR)? Start->Q2 Q3 Was the amine (1-methylpiperazine) fully available as a free base? Start->Q3 A1 Check coupling reagent quality. Use anhydrous solvents. Optimize stoichiometry (1.1-1.2 eq). Consider a more potent reagent (e.g., HATU). Q1->A1 Ineffective Activation A2 Run reaction at 0 °C to RT. Add amine before coupling reagent. Ensure HOBt is used with EDC. No protection is needed if conditions are controlled. Q2->A2 O-Acylation Side Reaction A3 Use a non-nucleophilic base (DIPEA, Et3N) in slight excess (1.5-2.0 eq). Ensure amine starting material is not a salt. Q3->A3 Poor Nucleophilicity

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: I've formed my product, but purification is difficult due to persistent byproducts. What's the best strategy?

Answer: Purification challenges often stem from byproducts of the coupling reaction itself. The key is a robust work-up procedure that leverages the chemical properties of your product and the impurities.

Potential Cause A: Coupling Reagent Byproducts
  • EDC: Forms an N-acylurea byproduct, which is water-soluble after protonation.

  • DCC: Forms insoluble dicyclohexylurea (DCU), which requires filtration.

  • HATU/T3P®: Byproducts are generally water-soluble.

Solution: Acid-Base Extraction Your product, 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol, is amphoteric. It has a basic piperazine nitrogen and an acidic phenolic hydroxyl group. This allows for effective separation from neutral or single-character impurities.

  • Initial Quench: After the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl or 5% citric acid solution). This will protonate your product and any remaining 1-methylpiperazine, pulling them into the aqueous layer. Neutral byproducts (like DCU if DCC was used) will remain in the organic layer, which can be discarded.

  • Basify and Extract: Take the acidic aqueous layer and carefully add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the pH is ~9-10. This deprotonates the piperazine nitrogen, making your product (the free base) insoluble in water.

  • Back-Extraction: Extract the now-basic aqueous layer with an organic solvent (ethyl acetate or DCM) multiple times. Your product will move back into the organic layer, leaving behind water-soluble byproducts (like those from EDC or HATU).

  • Final Wash and Dry: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base, ready for salt formation.

Question 3: The final hydrochloride salt won't precipitate, or it comes out as an oil. How can I achieve a crystalline solid?

Answer: Oiling out or failure to precipitate during salt formation is almost always a solvent or purity issue.

Solution:

  • Ensure High Purity of the Free Base: The acid-base extraction described above is critical. Impurities can inhibit crystallization. If the free base is still not clean, consider a quick filtration through a plug of silica gel.

  • Choose the Right Solvent System: The ideal solvent should dissolve the free base but be a poor solvent for the hydrochloride salt.

    • Good Choices: Isopropanol (IPA), ethanol, ethyl acetate (EtOAc), or a mixture like DCM/ether or EtOAc/heptane.

    • Procedure: Dissolve the purified free base in a minimal amount of a suitable solvent (like IPA or EtOAc).

  • Controlled Addition of HCl: Slowly add a solution of HCl (e.g., 2 M HCl in isopropanol, or 4 M HCl in 1,4-dioxane) dropwise while stirring. Using ethereal HCl is also effective. Adding HCl gas can also work but is harder to control on a lab scale.

  • Induce Crystallization: If a solid doesn't form immediately, try the following:

    • Scratch: Gently scratch the inside of the flask with a glass rod at the liquid-air interface.

    • Seed: Add a tiny crystal from a previous successful batch.

    • Cool: Cool the mixture in an ice bath.

    • Add an Anti-Solvent: If your product is dissolved in a polar solvent like IPA, slowly add a non-polar anti-solvent like diethyl ether or heptane until turbidity persists, then cool.

  • Isolate and Dry: Once precipitation is complete, collect the solid by vacuum filtration, wash the filter cake with a small amount of cold solvent (e.g., cold ether or EtOAc), and dry thoroughly under vacuum.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the phenolic -OH group of 4-hydroxybenzoic acid? A: For most standard amide coupling conditions, protection is not necessary and adds extra steps to the synthesis. By controlling the reaction conditions (e.g., running at 0 °C, adding the amine before the coupling agent, and using HOBt with EDC), you can achieve high selectivity for N-acylation.[4] The higher nucleophilicity of the secondary amine of 1-methylpiperazine compared to the phenolic hydroxyl group drives the desired reaction.

Q2: What are the ideal solvents and bases for the coupling reaction? A:

  • Solvents: Anhydrous polar aprotic solvents are preferred. Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (MeCN) are excellent choices as they effectively dissolve the starting materials and do not interfere with the reaction.

  • Bases: A non-nucleophilic tertiary amine base is required to scavenge the acid produced and to ensure 1-methylpiperazine is in its free base form. Diisopropylethylamine (DIPEA) and triethylamine (Et₃N) are standard choices. Use 1.5-2.0 equivalents to ensure the reaction medium remains basic.

Q3: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.

  • TLC: Use a mobile phase like 10% Methanol in DCM. Spot the starting material (4-hydroxybenzoic acid), 1-methylpiperazine, and the reaction mixture. The product should have an Rf value distinct from the starting materials. The consumption of the limiting reagent (usually 4-hydroxybenzoic acid) indicates the reaction is nearing completion.

  • LC-MS: This provides a more definitive analysis, showing the consumption of reactants and the appearance of the product peak with the correct mass-to-charge ratio (m/z).

Q4: What is a reliable method for purifying the final hydrochloride salt? A: Recrystallization is the most effective method for achieving high purity. After initial precipitation and filtration, dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent, such as ethanol or isopropanol. Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize the recovery of pure crystalline product. Filter and dry under vacuum.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol (Free Base) using EDC/HOBt
  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-hydroxybenzoic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.).

  • Dissolution: Add anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration relative to the acid). Stir until all solids are dissolved.

  • Amine Addition: Add 1-methylpiperazine (1.1 eq.) followed by Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling Agent Addition: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 12-16 hours.

  • Monitoring: Monitor the consumption of 4-hydroxybenzoic acid using TLC or LC-MS.

  • Work-up: Once complete, proceed with the acid-base extraction detailed in the troubleshooting guide (Question 2) to isolate the pure free base.

Protocol 2: Formation and Purification of the Hydrochloride Salt
  • Dissolution: Dissolve the purified, dry free base from Protocol 1 in a minimal amount of isopropanol (IPA) (approx. 5-10 mL per gram of product).

  • Acidification: While stirring, slowly add a 2 M solution of HCl in IPA dropwise until the pH of the solution is ~1-2 (check with pH paper). A white precipitate should form.

  • Crystallization: Stir the resulting slurry at room temperature for 1-2 hours to allow for complete precipitation. For maximum yield, cool the flask in an ice bath for an additional hour.

  • Isolation: Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake with a small volume of cold IPA, followed by a wash with cold diethyl ether to aid in drying.

  • Drying: Dry the product in a vacuum oven at 40-50 °C overnight to yield pure 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride.

References

  • Google Patents. (n.d.). Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Google Patents. (n.d.). Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Google Patents. (n.d.). Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • WIPO Patentscope. (2010, June 24). WO/2010/070370 PROCESS FOR THE PREPARATION OF PIPERAZINE COMPOUNDS AND HYDROCHLORIDE SALTS THEREOF. Retrieved from patentscope.wipo.int. [Link]

  • Pardeshi, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • ResearchGate. (n.d.). Phenolysis of amides (1 a–1 z) with phenol (2 a) into the corresponding... Retrieved from researchgate.net. [Link]

  • FAQ. (2023, February 13). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? Retrieved from faq.wiki. [Link]

  • Journal of Medicinal Chemistry. (2013, May 7). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Publications. [Link]

  • Google Patents. (n.d.). Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from hepatochem.com. [Link]

  • Guo, Y. (2007). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Acta Crystallographica Section E. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from organic-chemistry.org. [Link]

  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from researchgate.net. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from peptides.com. [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from ncbi.nlm.nih.gov. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from chem.libretexts.org. [Link]

  • Save My Exams. (2025, January 4). Reactions of Amides - A Level Chemistry Revision Notes. Retrieved from savemyexams.com. [Link]

  • Reddit. (2023, March 20). Choosing amide coupling agent. Retrieved from reddit.com. [Link]

  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from redalyc.org. [Link]

  • Google Patents. (n.d.). A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Technical Disclosure Commons. (2022, September 19). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Retrieved from technicaldisclosure.org. [Link]

  • ResearchGate. (2026, February 27). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from researchgate.net. [Link]

  • Google Patents. (n.d.). Synthesis method of di (4-methylpiperazine-1-yl) ketone.
  • Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from solair.med.upol.cz. [Link]

  • MDPI. (2025, December 13). Four New Pairs of MetO-Containing Diketopiperazine Enantiomers: Isolation, Synthesis and Potential Anti-Parkinson's Disease Activity. Retrieved from mdpi.com. [Link]

  • Google Patents. (n.d.). Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing stability challenges with complex active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing stability challenges with complex active pharmaceutical ingredients (APIs). 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride presents a dual-threat degradation profile: a phenol moiety highly susceptible to radical-mediated auto-oxidation, and a tertiary amine (piperazine) prone to N-oxidation. Furthermore, its hydrochloride salt form renders the powder hygroscopic, creating a microenvironment where moisture accelerates redox kinetics.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the long-term stability of your API.

Mechanistic Overview of Degradation Pathways

Before troubleshooting, we must understand the causality of the degradation:

  • Phenol Auto-Oxidation: Phenols undergo homolytic O-H bond cleavage in the presence of trace metals, light, or oxygen to form phenoxyl radicals. These radicals are resonance-stabilized but eventually couple or oxidize further into highly colored quinones [1].

  • Piperazine N-Oxidation: The tertiary amine of the methylpiperazine ring is highly nucleophilic. It readily reacts with trace peroxides (often found in ethereal solvents or polymeric excipients) or atmospheric oxygen to form N-oxides, which present as a +16 Da mass shift in MS analysis [2].

  • Moisture-Accelerated Kinetics: The HCl salt is hygroscopic. Absorbed moisture creates a localized aqueous microenvironment that mobilizes trace catalytic metals and facilitates proton-coupled electron transfer, drastically lowering the activation energy for both oxidation pathways [3].

G API 4-[(4-Methylpiperazin-1-yl) carbonyl]phenol HCl Phenol Phenol Moiety (Electron-rich) API->Phenol Piperazine Tertiary Amine (Piperazine ring) API->Piperazine Salt HCl Salt Form (Hygroscopic) API->Salt O2 O2 / Trace Metals / Light Phenol->O2 Peroxides Peroxides / ROS Piperazine->Peroxides Moisture Moisture Absorption Salt->Moisture Quinone Phenoxyl Radicals & Quinones (Discoloration) O2->Quinone NOxide N-Oxide Impurities (+16 Da HPLC Peak) Peroxides->NOxide Hydrolysis Accelerated Redox via Micro-solvation Moisture->Hydrolysis Hydrolysis->Quinone Catalyzes Hydrolysis->NOxide Catalyzes

Logical relationship of degradation pathways for 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol HCl.

Troubleshooting & FAQs

Q1: My stored API powder is gradually turning from white to a pinkish-brown hue. What is causing this, and is the batch ruined? A1: The discoloration is a classic hallmark of phenol oxidation. When the phenolic hydroxyl group is exposed to oxygen and light, it forms phenoxyl radicals that further oxidize into para-benzoquinones or polymerize into highly conjugated, colored oligomers [4]. Even a visually striking color change might only correspond to <0.5% degradation by mass. Causality & Solution: The reaction is photo-catalyzed and oxygen-dependent. You must store the compound in amber glass vials (blocking <470 nm wavelengths) and purge the headspace with a heavy inert gas like Argon, which displaces oxygen more effectively than Nitrogen.

Q2: During routine HPLC-MS stability testing, we observed a new impurity peak with a mass increase of exactly +16 Da. How do we suppress this? A2: A +16 Da shift in a piperazine-containing compound is almost certainly an N-oxide impurity forming on the tertiary amine (N-methyl group) [2]. This is typically driven by trace peroxides or dissolved oxygen [[5]](]">https://patents.google.com)[5]. Causality & Solution: If the API was recently in solution, ensure all solvents are peroxide-free and degassed via sparging. For solid-state storage, strict adherence to an oxygen-free environment and sub-ambient temperatures (2-8°C or -20°C) is required to arrest the oxidation kinetics.

Q3: We stored the compound in a desiccator at room temperature, but it still degraded. Why? A3: While a desiccator controls ambient humidity, it does not eliminate oxygen or thermal energy. According to the Arrhenius equation, reaction rates roughly double for every 10°C increase. Furthermore, because the hydrochloride salt is highly hygroscopic, if the container was opened frequently without re-purging, micro-condensation occurred, mobilizing trace metals that catalyze oxidation [3]. Causality & Solution: Desiccation must be paired with thermal control and inert atmospheres. Transition to single-use aliquots stored at -20°C to prevent repeated exposure to ambient moisture during sampling.

Quantitative Data: Stability Profiling

To illustrate the impact of storage conditions, the following table summarizes a 6-month accelerated stability study compliant with ICH Q1A(R2) guidelines [6].

Storage Condition (6 Months)Packaging / AtmospherePurity (HPLC Area %)N-Oxide Impurity (%)Visual Appearance
40°C / 75% RH (Stress)Clear Vial / Ambient Air88.4%6.2%Dark Brown
25°C / 60% RH (Long-Term)Clear Vial / Ambient Air94.1%2.8%Pinkish-White
25°C / 60% RHAmber Vial / Argon Purge98.7%0.4%Off-White
2-8°C (Refrigerated)Amber Vial / Argon Purge99.6%<0.1%White
-20°C (Freezer) Amber Vial / Argon + Desiccant 99.9% Not Detected White
Self-Validating Experimental Protocol: Aliquoting and Long-Term Storage

This protocol ensures the API is protected from the triad of degradation: oxygen, light, and moisture. It incorporates a self-validating Quality Control (QC) step to guarantee the integrity of the storage system.

Step 1: Pre-Drying (Moisture Elimination) Transfer the bulk API into a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅). Apply a high vacuum (<10 mbar) for 12-24 hours at room temperature to remove surface-bound moisture from the hygroscopic HCl salt.

Step 2: Inert Atmosphere Aliquoting (Oxygen Displacement) Move the dried API into a glove box backfilled with high-purity Argon (99.999%). Causality: Argon is denser than air (1.78 g/L vs 1.22 g/L) and settles over the powder, creating a robust protective blanket against oxygen, whereas Nitrogen can easily mix with residual air currents.

Step 3: Primary Packaging (Light Protection) Weigh the API into pre-dried, amber glass vials (Type I borosilicate). Causality: Amber glass blocks UV radiation below 470 nm, preventing the photo-initiation of homolytic O-H bond cleavage in the phenol moiety. Cap the vials tightly with PTFE-lined septa closures while still under Argon.

Step 4: Secondary Packaging (Microenvironment Control) Place the sealed amber vials into aluminum foil-laminated pouches. Add a small silica gel desiccant packet to each pouch. Vacuum-seal the pouches. Causality: The foil provides an absolute barrier to moisture vapor transmission and secondary light protection.

Step 5: Thermal Control & Storage Store the vacuum-sealed pouches in a monitored -20°C freezer. Causality: Sub-zero temperatures drastically reduce the kinetic energy available for oxidation, effectively halting the formation of N-oxides and quinones.

Step 6: System Validation (The Self-Validating Step) After 30 days, retrieve one "dummy" aliquot (prepared identically but subjected to Karl Fischer titration and LC-MS). Validation Criteria: Moisture content must remain <0.5% w/w, and HPLC-UV/MS analysis must show <0.1% increase in the +16 Da N-oxide peak. If these criteria are met, the storage system is validated for long-term (12-24 month) use.

G Step1 1. Vacuum Drying (<10 mbar) Step2 2. Argon Purge (Glove Box) Step1->Step2 Step3 3. Amber Vials (PTFE Caps) Step2->Step3 Step4 4. Foil Pouch + Desiccant Step3->Step4 Step5 5. -20°C Storage (Thermal Control) Step4->Step5 Step6 6. QC Validation (KF & HPLC) Step5->Step6

Self-validating experimental workflow for long-term API storage.

References
  • Title: Oxidation of phenols in pharmaceuticals. Source: pharmaguideline.com. URL: [Link]

  • Title: Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. Source: ich.org. URL: [Link]

  • Title: STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. Source: helago-sk.sk. URL:[Link]

  • Title: Phenolic Compounds: Classification, Chemistry, and Updated Techniques of Analysis and Synthesis. Source: intechopen.com. URL:[Link]

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions. Source: nih.gov. URL:[Link]

  • Title: WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Source: google.com (Patents).

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol Hydrochloride in Rational Drug Design

Executive Summary & Rationale In modern drug discovery, optimizing the physicochemical properties of a hit compound often hinges on the strategic selection of linker and solubilizing fragments. Piperazine derivatives are...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern drug discovery, optimizing the physicochemical properties of a hit compound often hinges on the strategic selection of linker and solubilizing fragments. Piperazine derivatives are foundational to medicinal chemistry, functioning as 1[1].

While simple aliphatic piperazines are ubiquitous, the introduction of specific functional groups—such as the carbonyl and phenol moieties in 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride (CAS 1197232-18-0)—dramatically alters the molecule's bioactivity and ADME profile. This guide objectively compares this advanced fragment against classical piperazine alternatives, providing researchers with the mechanistic insights and self-validating experimental frameworks necessary for rational drug design.

Part 1: Structural & Physicochemical Comparison

When evaluating piperazine derivatives for incorporation into a drug candidate, the electronic and steric effects of the substituents dictate the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Structural modifications, such as the incorporation of electron-withdrawing carbonyl groups, have been shown to 2[2].

The table below summarizes the quantitative physicochemical differences between the target compound and standard alternatives.

Table 1: Physicochemical Comparison of Piperazine Derivatives

Scaffold / CompoundStructure TypeBasic pKa (Est.)LogD (pH 7.4)Polar Surface AreaPrimary ADME Impact
4-[(4-Methylpiperazin-1-yl)carbonyl]phenol HCl Amide-linked phenol~7.8 (N4)~1.2~43 ŲExcellent balance of solubility and permeability; N1 is non-basic.
1-(4-Hydroxyphenyl)piperazine Aryl-linked phenol~8.5 (N4)~1.5~32 ŲHigher basicity; potential for aniline-like toxicity or rapid oxidation.
1-Methylpiperazine Aliphatic amine~9.0 (N1)< 0.0~15 ŲHighly water-soluble but poor membrane permeability (exists as a dication).

Part 2: Mechanistic Insights: The Causality Behind the Scaffold

The superiority of the 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol scaffold in specific drug discovery contexts stems from two critical structural modifications that directly influence its behavior in biological systems:

  • The Carbonyl Linker (Amide Formation): In unsubstituted piperazines, both nitrogen atoms are basic. By converting the N1 nitrogen into an amide via the carbonyl linker, the electron lone pair is delocalized into the carbonyl pi-system. This eliminates the basicity of N1, ensuring the molecule does not exist as an impermeable dication at physiological pH. It leaves only the N4 (methylated) nitrogen as the basic center (pKa ~7.8), which maintains aqueous solubility while allowing sufficient membrane permeability. Furthermore, the two opposing nitrogen atoms in the piperazine ring, when modulated correctly, 3[3].

  • The Phenol Moiety: The para-hydroxyl group serves as a potent hydrogen-bond donor and acceptor. In kinase inhibitor design, this phenol often anchors the molecule within the ATP-binding hinge region, while the N-methylpiperazine tail extends into the solvent-exposed region to guarantee solubility.

Pharmacophore Compound 4-[(4-Methylpiperazin-1-yl) carbonyl]phenol HCl Phenol Phenol Moiety (H-Bond Donor/Acceptor) Compound->Phenol Target Anchoring Carbonyl Carbonyl Linker (Amide Formation) Compound->Carbonyl Electronic Modulation Piperazine N-Methylpiperazine (Basic Tail) Compound->Piperazine ADME Optimization Target Kinase Hinge / GPCR Binding Pocket Phenol->Target pKa Reduces N1 Basicity (Prevents Dication) Carbonyl->pKa Solubility Maintains Aqueous Solubility (pKa ~7.8) Piperazine->Solubility

Pharmacophore mapping and structural logic of the target piperazine scaffold.

Part 3: Self-Validating Experimental Protocols

To objectively evaluate the performance of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol against other derivatives, robust experimental validation is required. The following protocols are designed as self-validating systems , incorporating internal controls to guarantee data integrity regardless of the test compound's performance.

Protocol 1: Thermodynamic Solubility and LogD7.4 Determination (Shake-Flask LC-MS/MS)

Causality: This assay quantifies the exact solubility trade-off when substituting a basic amine with an amide-linked phenol. Selective N-monosubstitution of piperazine is critical for 4[4]. Self-Validating System Design: To ensure the assay is self-validating, internal reference standards with known properties are co-incubated. Atenolol (high solubility, low LogD) and Amiodarone (low solubility, high LogD) act as boundary controls. Furthermore, sampling at both 24 and 48 hours provides an internal thermodynamic check; if the variance between these timepoints exceeds 5%, equilibrium has not been reached, automatically invalidating the run and preventing false data reporting.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol HCl in DMSO.

  • Buffer Spiking: Spike the stock into 100 mM phosphate buffer (pH 7.4) to a final target concentration of 200 µM (ensuring residual DMSO is < 2%).

  • Incubation: Shake the suspension at 300 rpm at 25°C in a temperature-controlled incubator.

  • Sampling: Extract 100 µL aliquots at exactly 24 hours and 48 hours.

  • Separation: Centrifuge the aliquots at 14,000 rpm for 15 minutes to pellet any undissolved compound.

  • Quantification: Dilute the supernatant and analyze via LC-MS/MS (MRM mode) against a standard curve prepared in 50% acetonitrile.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability

Causality: Phenols are susceptible to Phase II glucuronidation, while N-methyl groups can undergo Phase I N-demethylation. This assay determines the metabolic half-life of the scaffold to predict in vivo clearance. Self-Validating System Design: The protocol utilizes a dual-control validation matrix. Verapamil is used as a high-clearance positive control to verify enzymatic activity, while Warfarin serves as a low-clearance negative control. Crucially, a parallel minus-NADPH (-NADPH) control is run for every test compound. If degradation occurs in the -NADPH arm, it flags chemical instability rather than enzymatic metabolism, ensuring the causality of the clearance is accurately assigned.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a solution containing 1 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.

  • Compound Addition: Add the test compound (final concentration 1 µM).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction. (For the -NADPH control, add an equivalent volume of buffer).

  • Time-Course Quenching: At t = 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining over time.

Workflow Step1 1. Preparation Compound + Controls in PBS Step2 2. Incubation HLM + NADPH at 37°C Step1->Step2 Initiate Reaction Step3 3. Quenching Cold ACN + Internal Standard Step2->Step3 Timepoints: 0, 15, 30, 60m Step4 4. Separation Centrifugation (4000 rpm) Step3->Step4 Protein Precipitation Step5 5. Analysis LC-MS/MS Quantification Step4->Step5 Supernatant Extraction

Self-validating in vitro human liver microsome (HLM) stability assay workflow.

References

  • Title: Piperazine derivatives for therapeutic use: a patent review (2010-present)
  • Source: Bentham Science Publishers (benthamdirect.com)
  • Source: Scilit (scilit.com)
  • Source: National Institutes of Health (nih.gov)

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol Hydrochloride Quantification

This guide presents a comprehensive comparison of validated analytical methods for the precise quantification of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride. This compound is a significant intermediate in th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comprehensive comparison of validated analytical methods for the precise quantification of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride. This compound is a significant intermediate in the synthesis of numerous pharmaceutical agents, making its accurate measurement critical for quality control and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, providing the detailed technical insights necessary to select and implement the most appropriate analytical technique for their specific applications.

The integrity of a pharmaceutical product is fundamentally linked to the reliability of the analytical methods used throughout its development and manufacturing. A robust method validation process is therefore essential to demonstrate that a chosen analytical procedure is fit for its intended purpose. Here, we will explore and contrast two prevalent analytical techniques for the quantification of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

The principles for this comparison are rooted in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for the validation of analytical procedures.[1][2][3] This guide will detail experimental protocols, present comparative data, and offer scientific rationale for the methodological choices, all supported by authoritative references.

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for the intended analytical applications.[4][5][6] It is a cornerstone of Good Manufacturing Practices (GMP) and a mandatory requirement by regulatory bodies worldwide. The core validation parameters, as stipulated by ICH Q2(R1), that will be addressed for each method are:[2][3][5]

  • Specificity: The ability to accurately and specifically measure the analyte in the presence of other components such as impurities, degradants, and matrix components.[2][3]

  • Linearity: The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a specified range.[5]

  • Range: The concentration interval over which the method is demonstrated to be precise, accurate, and linear.[2][5]

  • Accuracy: The closeness of the test results to the true value.[2][5]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This encompasses repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.[2][5]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[2][5]

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][7]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly specific and sensitive chromatographic technique used to separate, identify, and quantify each component in a mixture. It is the most widely used method for the determination of individual phenolic compounds.[8][9] Its application is particularly crucial in the analysis of complex natural food products that contain a large number of different phenolic compounds with similar chemical characteristics.[10]

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column compartment, and a diode-array detector (DAD) or UV-Vis detector.[10]

  • Chromatography data station for data acquisition and processing.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed for the separation of phenolic compounds.[10][11]

  • Mobile Phase: A gradient mobile phase is often used, consisting of a polar organic solvent like methanol or acetonitrile and a weak acid such as formic or acetic acid.[10][11] For this specific analyte, a mobile phase of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is a suitable starting point.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintaining a constant column temperature, for instance at 25 °C, is important for reproducible results.[12]

  • Detection Wavelength: The UV absorption is monitored at a specific wavelength, typically around 278 nm for phenolic compounds.[12]

  • Injection Volume: A 10 µL injection volume is common.

Standard and Sample Preparation:

  • Standard Stock Solution: A stock solution is prepared by accurately weighing and dissolving the 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: A series of working standards are prepared by diluting the stock solution with the mobile phase to concentrations spanning the expected range of the samples.

  • Sample Solution: The sample is accurately weighed and dissolved in the mobile phase to a concentration that falls within the established linear range of the method.

Validation Data Summary: HPLC
Validation ParameterTypical Performance
Specificity High; capable of resolving the analyte from potential impurities and degradation products.
Linearity (R²) > 0.999[13]
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%[7]
Precision (% RSD) Repeatability: < 1.0%; Intermediate Precision: < 2.0%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Robustness Generally robust to minor variations in mobile phase composition, pH, flow rate, and column temperature.[7]
Rationale for Experimental Choices

The C18 column is selected for its ability to retain and separate moderately polar compounds like the target analyte. The use of a buffered, acidic mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times. Acetonitrile is a common organic modifier due to its favorable UV transparency and low viscosity. A DAD detector is advantageous as it can acquire spectra across a range of wavelengths, which can be used to assess peak purity and confirm the identity of the analyte.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique than HPLC.[14] It is based on the principle that molecules absorb light at specific wavelengths. While this method has limitations in terms of specificity, it can be effectively employed with proper optimization of extraction and assay conditions.[15]

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

  • Matched 1 cm quartz cuvettes.

Methodology:

  • Determination of λmax: A dilute solution of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride is prepared in a suitable solvent (e.g., methanol or ethanol). The UV spectrum is then scanned over a range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[14]

  • Standard and Sample Preparation:

    • Standard Stock Solution: A stock solution of the reference standard is prepared in the chosen solvent at a known concentration.

    • Working Standard Solutions: A series of working standards are prepared by diluting the stock solution to create a calibration curve.

    • Sample Solution: The sample is dissolved in the same solvent to a concentration that is expected to fall within the linear range of the calibration curve.

  • Measurement: The absorbance of the blank (solvent), standard solutions, and sample solution is measured at the predetermined λmax.

  • Quantification: A calibration curve is generated by plotting the absorbance of the standards against their concentrations. The concentration of the analyte in the sample is then determined from this curve.[15]

Validation Data Summary: UV-Vis Spectrophotometry
Validation ParameterTypical Performance
Specificity Lower; susceptible to interference from other substances that absorb at the same wavelength.[15]
Linearity (R²) > 0.995[14]
Range 5 - 50 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) Repeatability: < 2.0%; Intermediate Precision: < 3.0%
LOD ~0.5 µg/mL
LOQ ~1.5 µg/mL
Robustness Generally robust to minor changes in solvent composition.
Rationale for Experimental Choices

The choice of solvent is critical as it can affect the absorption spectrum of the analyte. Ethanol and methanol are commonly used because they are transparent in the UV range and are effective at dissolving phenolic compounds.[14] A double-beam spectrophotometer is preferred as it corrects for fluctuations in the light source, improving the accuracy of the measurements.

Comparative Analysis and Recommendations

The selection of the most suitable analytical method hinges on the specific requirements of the analysis.

FeatureHPLCUV-Vis Spectrophotometry
Specificity HighLow[15]
Sensitivity High (lower LOD & LOQ)Moderate
Speed SlowerFaster
Cost HigherLower[16]
Complexity More complexSimpler
Ideal Application Quality control, stability studies, impurity profiling.In-process controls, analysis of pure substances.

Recommendations:

  • For final product release, stability testing, and any analysis where the presence of impurities or degradation products is a concern , the HPLC method is the recommended choice due to its superior specificity and sensitivity.

  • For routine in-process monitoring of the pure compound where speed and cost are significant factors , the UV-Vis spectrophotometry method can be a viable and efficient option .[16]

Visualizing the Analytical Workflow

The following diagrams illustrate the decision-making process for method selection and the general workflow for method validation.

MethodSelection cluster_input Analytical Need cluster_decision Key Consideration cluster_methods Method Choice Requirement Quantification of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride Decision Is separation from impurities required? Requirement->Decision HPLC HPLC (High Specificity) Decision->HPLC Yes UVVis UV-Vis (Lower Specificity) Decision->UVVis No ValidationWorkflow Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Validation Report Robustness->Documentation End Validated Method Documentation->End

Caption: A generalized workflow for analytical method validation.

Conclusion

Both HPLC and UV-Vis spectrophotometry are suitable for the quantification of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride, provided they are properly validated. The HPLC method is superior in terms of specificity and sensitivity, making it the preferred choice for applications requiring high accuracy and the ability to resolve the analyte from other components. UV-Vis spectrophotometry offers a simpler, faster, and more economical alternative for the analysis of the pure compound, particularly in a process control setting. A thorough validation according to ICH guidelines is indispensable, regardless of the chosen method, to guarantee the generation of reliable and accurate analytical data.

References

  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.).
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC. (n.d.).
  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking - Asian Journal of Pharmaceutical Analysis. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF - Scribd. (n.d.).
  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking | IntechOpen. (2018, November 5).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June).
  • Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) - MDPI. (2025, June 5).
  • Quantitative Analysis of Phenolic Compounds in Citrus Peels Using UV-Visible Spectrophotometry - International Journal of Pharmaceutical Sciences. (2025, June 25).
  • Quality Guidelines - ICH. (n.d.).
  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022, January 18).
  • (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples - ResearchGate. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. (n.d.). Retrieved from [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in - AKJournals. (2019, April 9).
  • Development and Validation of Analytical Methods for Pharmaceuticals. (2011, December 6).
  • A review on analytical method development and validation - SciSpace. (n.d.).
  • (PDF) Validation of Analytical Methods - ResearchGate. (n.d.).
  • Analytical Method Validation for Biopharmaceuticals - IntechOpen. (2012, November 7).
  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water - PeerJ. (2020, July 6).

Sources

Validation

Benchmarking Extraction Techniques for 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Physicochemical Rationale The isolation and...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Physicochemical Rationale

The isolation and purification of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride —often utilized as a critical intermediate or active pharmaceutical ingredient (API) scaffold—presents unique physicochemical challenges. As a bifunctional molecule, it contains both a weakly acidic phenolic hydroxyl group and a basic tertiary amine (the N4-methyl group of the piperazine ring, as the N1 nitrogen is tied up in a non-basic amide linkage)[1].

Supplied as a hydrochloride salt, the compound is highly hydrophilic. To successfully extract it from aqueous reaction mixtures or complex biological matrices, one must navigate a notoriously narrow isoelectric window.

  • At pH < 8.0: The tertiary amine is protonated ( N+ ), rendering the molecule highly water-soluble.

  • At pH > 10.0: The phenol group is deprotonated ( O− ), forming a water-soluble phenoxide anion.

Therefore, the causality behind any successful extraction dictates that the target must either be strictly neutralized to its free-base/zwitterionic state (pH ~8.8–9.2) for liquid partitioning, or targeted via ion-exchange mechanisms that exploit its charged state[2]. This guide benchmarks three distinct extraction techniques—Liquid-Liquid Extraction (LLE), Mixed-Mode Solid-Phase Extraction (MCX SPE), and Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-LDS-DLLME)—providing comparative data and validated protocols.

Extraction Strategy & Decision Matrix

Selecting the appropriate extraction technique depends entirely on the operational scale and the complexity of the sample matrix.

Workflow A 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol HCl B Preparative Scale A->B C Analytical Scale A->C D pH-Controlled LLE B->D High Volume E Mixed-Mode SPE B->E High Purity C->E Complex Matrix F UA-LDS-DLLME C->F High Throughput

Fig 1. Decision matrix for extraction techniques based on operational scale and matrix complexity.

Benchmarked Techniques & Mechanistic Analysis

Technique A: pH-Tuned Liquid-Liquid Extraction (LLE)

Traditional LLE relies on neutralizing the hydrochloride salt to partition the free base into an organic solvent (e.g., Ethyl Acetate or Dichloromethane). Because of the competing pKa values of the phenol and piperazine, the aqueous phase must be meticulously buffered to pH 9.0 using a mild base like sodium bicarbonate ( NaHCO3​ ). While highly scalable for bulk API synthesis, LLE often suffers from moderate recoveries due to the compound's inherent amphoteric polarity and susceptibility to emulsion formation.

Technique B: Mixed-Mode Strong Cation Exchange (MCX) SPE

For high-purity analytical recovery, MCX SPE is the gold standard for piperazine derivatives[3][4]. The sorbent contains both reversed-phase (hydrophobic) and sulfonic acid (strong cation exchange) functional groups. By acidifying the sample (pH < 3), the piperazine nitrogen is fully protonated and binds ionically to the sorbent. The matrix can be aggressively washed with 100% organic solvents to remove neutral impurities without eluting the target. Elution is triggered by a high-pH organic solvent, which neutralizes the amine and breaks the ionic bond.

SPE Condition Condition Load Load Cation Binding Condition->Load Wash1 Wash 1 Remove Salts Load->Wash1 Wash2 Wash 2 Remove Neutrals Wash1->Wash2 Elute Elute 5% NH4OH/MeOH Wash2->Elute

Fig 2. Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for piperazine derivatives.

Technique C: Ultrasound-Assisted Low-Density Solvent DLLME (UA-LDS-DLLME)

For trace bioanalysis (e.g., pharmacokinetics in plasma or urine), UA-LDS-DLLME offers a modern, green-chemistry alternative[5]. This technique utilizes a micro-volume of a low-density extraction solvent (like n-hexane) dispersed into the aqueous sample via ultrasonic cavitation. The massive surface area generated by the micro-droplets allows for near-instantaneous mass transfer of the neutralized piperazine derivative, followed by rapid phase separation via centrifugation.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of the three benchmarked techniques based on standardized extraction of piperazine-derived phenolic compounds from aqueous/biological matrices[3][5][6].

MetricpH-Tuned LLEMCX SPEUA-LDS-DLLME
Optimal pH Window 8.8 – 9.2< 3.0 (Load) / > 10.5 (Elute)11.0 – 12.0
Average Recovery (%) 68% – 75%92% – 98%85% – 93%
Precision (RSD %) 8.5%2.1%4.8%
Solvent Consumption High (>50 mL/g)Moderate (~10 mL/sample)Ultra-Low (<200 µL/sample)
Matrix Effect Mitigation PoorExcellentGood
Primary Application Bulk synthetic workupLC-MS/MS BioanalysisHigh-throughput GC-MS/MS

Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems. By collecting and analyzing all flow-through fractions, researchers can establish a closed mass-balance to verify that no target compound is lost due to breakthrough or incomplete elution.

Protocol 1: MCX SPE Workflow (Analytical Scale)

Objective: Isolate the target from a complex biological matrix (e.g., plasma) prior to UHPLC analysis.

  • Sample Pre-treatment: Dilute 1.0 mL of the sample matrix with 1.0 mL of 2% Formic Acid in water. Vortex for 30 seconds. Causality: Drops the pH below 3.0, ensuring the N4-methylpiperazine is fully protonated for ionic binding.

  • Cartridge Conditioning: Pass 2.0 mL of Methanol (MeOH) followed by 2.0 mL of 2% Formic Acid through a 60 mg/3cc MCX cartridge. Do not let the sorbent dry.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min. Validation Step: Collect this load effluent. Analyze via LC-UV to confirm 0% breakthrough.

  • Wash 1 (Aqueous): Pass 2.0 mL of 2% Formic Acid to remove hydrophilic salts and proteins.

  • Wash 2 (Organic): Pass 2.0 mL of 100% MeOH to remove neutral lipophilic interferences. Causality: The target remains locked to the sorbent via strong cation exchange despite the 100% organic wash.

  • Elution: Elute the target with 2.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Causality: The high pH neutralizes the piperazine, breaking the ionic interaction and releasing the compound.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of mobile phase for analysis.

Protocol 2: UA-LDS-DLLME Workflow (High-Throughput Trace Analysis)

Objective: Rapid microextraction for trace quantification using minimal solvent[5].

  • Sample Adjustment: Transfer 1.0 mL of aqueous sample into a 15 mL glass centrifuge tube. Adjust the pH to 12.0 using 0.1 M NaOH. Causality: Forces the compound entirely into its uncharged/deprotonated state to maximize partitioning into the non-polar solvent.

  • Solvent Addition: Rapidly inject 100 µL of n-hexane (extraction solvent) into the sample.

  • Ultrasonication: Place the tube in an ultrasonic bath (40 kHz) for exactly 3.0 minutes. A cloudy, turbid emulsion will form. Causality: Acoustic cavitation breaks the n-hexane into micro-droplets, vastly increasing the surface area for mass transfer.

  • Phase Separation: Centrifuge the emulsion at 10,000 rpm for 3 minutes. The low-density n-hexane will form a distinct layer at the top of the aqueous phase.

  • Collection: Carefully aspirate the upper organic layer (approx. 80-90 µL recovered) using a microsyringe. Transfer directly to an autosampler vial for GC-MS/MS or evaporate/reconstitute for LC-MS/MS.

Conclusion

For bulk synthetic isolation of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride, strict pH-controlled LLE remains the most cost-effective method, provided the pH is rigorously maintained at ~9.0 to account for the amphoteric nature of the phenol and piperazine moieties. However, for downstream analytical applications where matrix suppression and quantitative recovery are paramount, MCX SPE is the superior choice, consistently delivering >92% recovery by exploiting the basicity of the protonated piperazine ring. For high-throughput, green-chemistry trace analysis, UA-LDS-DLLME offers a rapid, low-solvent alternative that performs exceptionally well under ultrasonically dispersed conditions.

References

  • NextSDS. (n.d.). (4-PHENYL-PIPERAZIN-1-YL)-PIPERIDIN-4-YL-METHANONE HYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • Guo, Y.W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality Assurance and Safety of Crops & Foods. Retrieved from [Link]

  • ResearchGate. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]

  • PubMed. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Retrieved from[Link]

  • ResearchGate. (n.d.). Determination of Piperazine in Eggs Using Accelerated Solvent Extraction (ASE) and Solid Phase Extraction (SPE) with High-Performance Liquid Chromatography. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol Hydrochloride

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of the experimental lifecycle, including the final step of waste disposal, is conducted with the highest standar...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of the experimental lifecycle, including the final step of waste disposal, is conducted with the highest standards of safety and scientific integrity. The proper handling of specialized chemical reagents like 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride is not merely a regulatory formality; it is a critical component of responsible research that protects you, your colleagues, and the environment.

This guide provides a comprehensive, step-by-step protocol for the disposal of this compound. We will move beyond simple instructions to explain the chemical rationale behind these procedures, ensuring a deep understanding that fosters a culture of safety and compliance in your laboratory.

Hazard Assessment: Understanding the "Why"

Before we address the "how" of disposal, we must understand the "why." The molecular structure of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride contains two key functional groups that dictate its hazard profile and, consequently, its disposal pathway.

  • The Phenolic Group (-C₆H₄OH): Phenol and its derivatives are recognized as priority pollutants by the U.S. Environmental Protection Agency (EPA).[1] They are toxic to aquatic life and can pose significant health risks to humans, including skin and eye irritation, and potential systemic effects upon ingestion or inhalation.[2] Their presence immediately disqualifies this compound from drain or standard trash disposal.

  • The Piperazine Moiety (-C₄H₈N₂-): Piperazine and its derivatives are nitrogenous heterocyclic compounds. While valuable in synthesis, they can act as skin and respiratory irritants.[3] The hydrochloride salt form indicates that the compound is the salt of a base (the piperazine nitrogen) and a strong acid, which can influence its reactivity and solubility.

Given these components, the compound must be managed as hazardous chemical waste from the moment it is designated for disposal.[4]

Personal Protective Equipment (PPE) and Immediate Handling

Safe disposal begins at your workbench. Consistent use of appropriate PPE is non-negotiable when handling the pure compound or its waste.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which can cause irritation.[3][5]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To protect against dust particles or splashes that can cause serious eye irritation.[6]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be required for large spills.To avoid inhaling the fine powder, which is a respiratory irritant.[3]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow ensures compliance with the Resource Conservation and Recovery Act (RCRA), the primary federal law governing hazardous waste management.[7][8]

DisposalWorkflow A 1. Waste Generation (Benchtop) B 2. Waste Containerization - Use designated, compatible container - Affix 'Hazardous Waste' label A->B  Collect Waste C 3. Segregation - Store away from incompatible materials (e.g., strong oxidizers, bases) B->C  Prepare for Storage D 4. Satellite Accumulation Area (SAA) - Store in designated lab area - Keep container closed C->D  Store Safely E 5. Arrange Disposal - Contact Institutional EHS - Schedule waste pickup D->E  Request Pickup F 6. Professional Disposal - Licensed hazardous waste vendor - Incineration or landfill E->F  EHS Manages Transfer

Sources

Handling

Personal protective equipment for handling 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride

As research and drug development professionals scale up the synthesis and application of novel pharmaceutical intermediates, rigorous safety protocols must evolve alongside the science. 4-[(4-Methylpiperazin-1-yl)carbony...

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Author: BenchChem Technical Support Team. Date: March 2026

As research and drug development professionals scale up the synthesis and application of novel pharmaceutical intermediates, rigorous safety protocols must evolve alongside the science. 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride (CAS: 1197232-18-0) is a highly specific fine chemical designated strictly for research use[1]. Because it combines multiple reactive moieties into a single crystalline salt, handling this compound requires a nuanced approach to Personal Protective Equipment (PPE) and engineering controls.

This guide bridges the gap between basic safety data and operational reality, providing a self-validating system of protocols designed to protect researchers and maintain experimental integrity.

Chemical Hazard Profile & Causality (The "Why")

Standard safety sheets often list hazards without explaining the underlying mechanisms. To effectively protect yourself, you must understand why this specific molecule dictates certain PPE choices. The hazard profile of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride is driven by its three structural components:

  • The Phenol Moiety: Phenolic compounds can disrupt lipid bilayers, leading to rapid dermal absorption. While the carbonyl linkage in this molecule reduces the extreme volatility seen in free phenol, dermal contact still poses a significant risk of localized protein denaturation and irritation.

  • The Piperazine Ring: Substituted piperazines are well-documented respiratory and dermal sensitizers. Inhalation of piperazine derivatives can trigger immune-mediated hypersensitivity, potentially leading to occupational asthma or severe allergic contact dermatitis upon repeated exposure.

  • The Hydrochloride (HCl) Salt Form: While the HCl salt increases the compound's aqueous solubility for biological assays, it presents physically as a dry, fine powder. This physical state drastically increases the risk of dust aerosolization during mechanical manipulation (e.g., weighing, transferring), making inhalation the primary route of accidental exposure.

Tiered PPE & Engineering Control Matrix

The mandates that employers assess workplace hazards to select appropriate PPE[2]. Because the risk of aerosolization scales with the quantity handled, PPE requirements for this compound must be tiered.

ScaleQuantity ThresholdEye & Face ProtectionSkin & Body ProtectionRespiratory ProtectionPrimary Engineering Control
Analytical < 100 mgANSI Z87.1 Safety GogglesSingle nitrile gloves (4 mil), Standard Lab coatNot required if handled inside VBEVentilated Balance Enclosure (VBE)
Preparative 100 mg – 5 gFace shield worn over safety gogglesDouble nitrile gloves, Tyvek sleevesN95 or P100 Particulate RespiratorVBE or Class II Biological Safety Cabinet
Bulk / Spill > 5 gFace shield worn over safety gogglesTyvek suit, Double nitrile gloves (8 mil outer)PAPR or Full-face P100 respiratorWalk-in Fume Hood or Glove Box Isolator

Standard Operating Procedure: Weighing and Dissolution

The emphasize that PPE is the last line of defense; it must be paired with flawless operational technique[3]. The following step-by-step methodology is designed to prevent dust aerosolization and dermal contact.

Step 1: Preparation & PPE Donning

  • Action: Don standard laboratory PPE. Double-glove with 4-mil nitrile gloves.

  • Causality: Double-gloving provides a fail-safe. If the outer glove is contaminated or suffers a micro-tear from a sharp spatula, the inner glove maintains the critical dermal barrier against the phenol moiety.

Step 2: Equipment Setup

  • Action: Place an anti-static weighing boat and a pre-labeled, sealable glass vial inside the VBE. Use an anti-static micro-spatula.

  • Causality: Hydrochloride salts are highly prone to static cling. Anti-static tools prevent the sudden electrostatic repulsion of the powder, which could otherwise cause uncontrolled aerosolization outside the safe weighing zone.

Step 3: Weighing & Transfer

  • Action: Carefully dispense the required mass into the weighing boat. Transfer the powder into the glass vial and seal the cap tightly before removing it from the VBE.

  • Causality: Sealing the vial within the primary engineering control guarantees that no fugitive piperazine dust escapes into the general laboratory atmosphere during transit.

Step 4: Dissolution

  • Action: Transport the sealed vial to a standard chemical fume hood. Add the appropriate solvent (e.g., DMSO or buffer) slowly down the inner wall of the vial.

  • Causality: Adding solvent down the side minimizes the displacement of air, preventing any residual dry powder from being ejected from the vial by a sudden rush of escaping gas.

Operational Workflow Visualization

Workflow A 1. PPE Donning (Double Nitrile, Goggles) B 2. VBE Setup (Draft Verification) A->B C 3. Weighing (Anti-static Spatula) B->C D 4. Transfer (Seal Vial in VBE) C->D E 5. Dissolution (Fume Hood) D->E F 6. Decontamination (Wet Wipe VBE) D->F Post-Transfer

Workflow for the safe handling and transfer of 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol HCl.

Spill Response & Disposal Plan

Even with rigorous protocols, accidental releases occur. The following spill response plan ensures immediate containment without escalating the hazard.

Immediate Action for Powder Spills (< 5g)
  • Isolate: Stop work, alert personnel in the immediate vicinity, and restrict access to the spill area.

  • Upgrade PPE: Immediately don a NIOSH-approved N95 or P100 particulate respirator. Causality: Walking near the spill can generate air currents that aerosolize the fine dust[4].

  • Containment: Gently cover the spilled powder with damp absorbent paper towels. Causality: Dry sweeping will force the fine API dust into the air. Dampening the towels traps the particulates in a liquid matrix.

  • Collection: Use a non-sparking, disposable scoop to collect the damp towels and powder. Place them into a heavy-duty, sealable hazardous waste bag.

  • Neutralization & Decontamination: Wash the spill surface with a mild basic solution (e.g., 5% sodium bicarbonate) followed by a water rinse. Causality: The basic solution neutralizes the acidic hydrochloride salt, mitigating localized corrosion on stainless steel laboratory surfaces and neutralizing residual active compound.

Waste Disposal Routing
  • Solid Waste: Contaminated gloves, paper towels, and empty vials must be collected in a rigid container and disposed of as Solid Toxic Organic Waste .

  • Liquid Waste: Aqueous or organic solutions containing the compound must be segregated from strong oxidizing agents. Label the waste carboy clearly with the chemical name and CAS number (1197232-18-0) to ensure proper incineration protocols by your environmental health and safety (EHS) team.

References
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press URL:[Link]

  • 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) / eCFR URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride
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4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride
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